DPQZ
Description
Propriétés
Formule moléculaire |
C20H17N3O |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
6-(dimethylamino)-2-naphthalen-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24) |
Clé InChI |
SKVCPKXUVLJUEL-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DPQZ; |
Origine du produit |
United States |
Foundational & Exploratory
what is the chemical structure of DPQZ
An In-depth Technical Guide to Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine, commonly abbreviated as this compound, is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its planar structure and photophysical properties make it a versatile molecule with applications ranging from a fluorescent probe for biological systems to a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a polycyclic aromatic system composed of fused pyridine and phenazine rings.[2] This planarity is a key feature that underpins many of its chemical and biological activities.
IUPAC Name: dipyrido[3,2-a:2',3'-c]phenazine[3]
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19535-47-8 | [1][3][4] |
| Molecular Formula | C₁₈H₁₀N₄ | [1][4] |
| Molecular Weight | 282.31 g/mol | [1][4] |
| Appearance | Very Pale Yellow Solid | [4] |
| Melting Point | 248 °C | [1][4] |
| Purity | Min. 98.0% (HPLC) | [4] |
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives, highlighting its potential in therapeutic and diagnostic applications.
Table 2: DNA and G-Quadruplex Binding Affinity
| Ligand | Target | Binding Constant (K) | Method | Reference |
| dpapz (this compound derivative) | Calf Thymus DNA | 2.88 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |
| [Cu(dpapz)₂]PF₆ | Calf Thymus DNA | 5.32 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |
| N-1DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 7.6 x 10⁵ M⁻¹ | Spectroscopic Study | [5] |
| N-2DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 4.8 x 10⁶ M⁻¹ | Spectroscopic Study | [5] |
Table 3: Cytotoxicity of Phenazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1-10 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | MCF-7 | 11.7 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | HepG2 | 0.21 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | A549 | 1.7 | [6] |
Table 4: Photophysical Properties of this compound Derivatives
| Derivative Type | Property | Value | Reference |
| D–A–D π-conjugated | Singlet Oxygen Quantum Yield (ΦΔ) | 0.173–0.255 | [2] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through several mechanisms, primarily related to their interactions with nucleic acids.
DNA Intercalation
The planar aromatic structure of this compound allows it to insert between the base pairs of double-stranded DNA.[7][8] This intercalation process disrupts the normal helical structure of DNA, causing it to unwind and elongate.[7] These structural perturbations can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] It has been suggested that the topological stress induced by intercalation can lead to DNA double-strand breaks, possibly through the action of topoisomerase enzymes.[10]
G-Quadruplex Stabilization
This compound is also known to bind to and stabilize G-quadruplex (G4) structures.[11] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of oncogenes.[11] By stabilizing these structures, this compound can inhibit the activity of enzymes like telomerase, which is crucial for the immortal phenotype of many cancer cells, and can also downregulate the expression of oncogenes.[11]
Experimental Protocols
Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (this compound)
This protocol is adapted from a literature procedure for the synthesis of this compound.[4]
Materials:
-
1,10-Phenanthroline-5,6-dione (Phendione)
-
o-Phenylenediamine
-
Ethanol (96%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 0.24 mmol of phendione in 4 mL of 96% ethanol in a round-bottom flask.
-
Heat the solution to 75 °C with stirring until the phendione is completely dissolved.
-
Add 0.24 mmol of o-phenylenediamine to the solution.
-
Heat the reaction mixture under reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature. The this compound product will precipitate out of the solution.
-
Isolate the precipitate by filtration.
-
Wash the isolated product with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum.
DNA Binding Assay using Fluorescence Spectroscopy
This protocol provides a general method to assess the binding of this compound to DNA.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO, then diluted in buffer)
-
Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl buffer with NaCl)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of CT-DNA in Tris-HCl buffer.
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of this compound (around 385 nm, though this should be empirically determined).[4]
-
Record the fluorescence intensity at the emission maximum.
-
A decrease in fluorescence intensity upon addition of DNA is indicative of intercalation.
-
The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[12]
Conclusion
This compound is a molecule of significant interest due to its unique chemical structure and its ability to interact with fundamental biological macromolecules like DNA. Its capacity to act as a DNA intercalator and a G-quadruplex stabilizer provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to explore the therapeutic and diagnostic applications of this versatile compound. Further research into developing derivatives with enhanced selectivity and efficacy is a promising avenue for future drug discovery efforts.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. Synthesis of novel π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives and their photosensitized singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 9. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA double-stranded breaks in mammalian cells after exposure to intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Orchestrators of Cellular Signaling: A Technical Guide to the PDZ Domain Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDZ domains are ubiquitous protein-protein interaction modules that play a pivotal role in the assembly and dynamic regulation of signaling complexes. Their ability to recognize and bind to specific C-terminal peptide motifs on target proteins underpins their function as molecular scaffolds, organizing signaling molecules into precise subcellular locations to ensure the fidelity and efficiency of signal transduction. This in-depth technical guide explores the hypothesized mechanism of action of PDZ domains, detailing their structure-function relationship, signaling pathways, and cellular targets. We present a compilation of quantitative binding data, detailed experimental protocols for studying PDZ domain interactions, and visual representations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Introduction
First identified as a conserved region in the proteins Postsynaptic density-95 (PSD-95), Discs large tumor suppressor (DlgA), and Zonula occludens-1 (ZO-1), the PDZ domain is one of the most abundant protein interaction domains in eukaryotes.[1] These domains, typically 80-90 amino acids in length, fold into a compact globular structure with a characteristic peptide-binding groove.[2] The primary function of PDZ domains is to mediate the assembly of protein complexes by binding to short, specific amino acid sequences, most commonly found at the C-terminus of their binding partners.[1] This scaffolding function is critical for a multitude of cellular processes, including the establishment and maintenance of cell polarity, the clustering of ion channels and receptors at synapses, and the regulation of signal transduction cascades.
The Core Mechanism: Structure and Binding Specificity
The canonical PDZ domain structure consists of six β-strands and two α-helices.[2] The peptide-binding site is a groove formed between the second α-helix (αB) and the second β-strand (βB). A highly conserved carboxylate-binding loop, often containing a GLGF motif, is responsible for recognizing the C-terminal carboxyl group of the ligand.[3]
The specificity of PDZ domain interactions is primarily determined by the amino acid residues at the P0 and P-2 positions of the C-terminal ligand (where P0 is the C-terminal residue). Based on these preferences, PDZ domains are broadly classified into three main classes:
-
Class I: Bind to the motif S/T-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.
-
Class II: Recognize the motif Φ-X-Φ-COOH.
-
Class III: Bind to the motif D/E-X-Φ-COOH.
While this classification provides a general framework, the binding specificity can be more complex, with residues upstream of the C-terminus also contributing to the interaction.
Quantitative Analysis of PDZ Domain Interactions
The affinity of PDZ domain-ligand interactions is a critical determinant of their biological function. These interactions are typically in the low to mid-micromolar range, allowing for dynamic regulation of protein complexes. Fluorescence polarization (FP) is a widely used technique to quantitatively measure these binding affinities (dissociation constants, Kd).[4][5]
Below is a summary of representative quantitative binding data for various PDZ domain-peptide interactions determined by fluorescence polarization.
| PDZ Domain | Peptide Ligand (C-terminal sequence) | Dissociation Constant (Kd) in µM | Reference |
| PSD-95 PDZ1 | NR2B (WT) | 1.8 | [6] |
| PSD-95 PDZ2 | NR2B (WT) | 1.2 | [6] |
| SAP102 PDZ1 | NR2B (WT) | 2.5 | [6] |
| SAP102 PDZ2 | NR2B (WT) | 1.5 | [6] |
| Scribble PDZ2 | Tax-1 (HFETEV) | Low micromolar range | [7] |
| Scribble PDZ3 | Tax-1 (HFETEV) | Low micromolar range | [7] |
| Syntrophin PDZ | nNOS PDZ domain | 0.6 | [8] |
| PSD-95 PDZ2 | Canonical Peptide | 4.5 | [8] |
Signaling Pathways Involving PDZ Domains
PDZ domains are key organizers of a vast array of signaling pathways. By scaffolding signaling proteins, they bring enzymes, substrates, and regulators into close proximity, thereby enhancing the speed and specificity of signal transmission.
Synaptic Transmission
At the postsynaptic density (PSD) of excitatory synapses, PDZ-containing proteins like PSD-95 are master organizers. They cluster NMDA and AMPA receptors and link them to downstream signaling molecules and the cytoskeleton. This organization is crucial for synaptic plasticity, the cellular basis of learning and memory.
Caption: PDZ-mediated scaffolding at the postsynaptic density.
Cell Polarity
In epithelial cells, PDZ proteins such as those of the Scribble complex (Scribble, Dlg, and Lgl) are essential for establishing and maintaining apico-basal polarity. They define distinct membrane domains by recruiting specific proteins and lipids, which is critical for tissue architecture and function.
Caption: Role of PDZ domain complexes in epithelial cell polarity.
Experimental Protocols for Studying PDZ Domain Interactions
Several powerful techniques are employed to identify and characterize PDZ domain-mediated interactions.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover protein-protein interactions.[9][10][11][12] It is particularly useful for large-scale screening of interaction partners from a cDNA library.
Detailed Methodology:
-
Bait and Prey Construction: The PDZ domain of interest (bait) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A library of potential interacting proteins (prey) is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing binding sites for the DBD.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the reporter genes, allowing the yeast to grow on selective media (e.g., lacking histidine) and/or produce a colorimetric signal (e.g., blue colonies on X-gal plates).
-
Identification of Interactors: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins.
Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[2][13][14]
Detailed Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.
-
Antibody Incubation: The cell lysate is incubated with an antibody that specifically targets the known "bait" protein (e.g., the PDZ-containing protein).
-
Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, precipitating the antibody-bait protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (the interacting partner) is detected by Western blotting using a specific antibody.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled molecule (e.g., a peptide ligand) and a larger, unlabeled molecule (e.g., a PDZ domain).[4][15][16]
Detailed Methodology:
-
Fluorescent Labeling: The peptide ligand corresponding to the C-terminus of a target protein is synthesized and labeled with a fluorophore.
-
Titration: A constant concentration of the fluorescently labeled peptide is titrated with increasing concentrations of the purified PDZ domain.
-
Polarization Measurement: The fluorescence polarization of the solution is measured at each titration point. When the small, rapidly tumbling fluorescent peptide binds to the larger, slower-tumbling PDZ domain, its rotational motion is restricted, leading to an increase in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the PDZ domain, and the data are fitted to a binding equation to determine the dissociation constant (Kd).
Caption: Workflow for Fluorescence Polarization (FP) Assay.
Conclusion
The hypothesis of the PDZ domain's mechanism of action centers on its role as a modular and specific protein-protein interaction domain that functions as a molecular scaffold. This scaffolding activity is fundamental to the spatial and temporal organization of signaling pathways, ensuring the efficient and accurate transmission of cellular signals. The quantitative and methodological details provided in this guide offer a robust framework for researchers to further investigate the intricate roles of PDZ domains in health and disease, and to explore their potential as therapeutic targets. The continued application of advanced techniques will undoubtedly lead to a deeper understanding of the complex regulatory networks orchestrated by these versatile domains.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A Fluorescence-Based Assay to Determine PDZ–Ligand Binding Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering quantitative protein interaction networks for mouse PDZ domains using protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Large-scale interaction profiling of PDZ domains through proteomic peptide-phage display using human and viral phage peptidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. limlab.ucsf.edu [limlab.ucsf.edu]
- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Therapeutic Potential of DPQZ: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the potential therapeutic targets of DPQZ, a novel anti-tubulin agent with demonstrated anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and molecular therapeutics. This compound has been identified as a promising compound that induces cell cycle arrest and apoptosis in cancer cells through a multi-faceted mechanism of action.
Core Therapeutic Targets and Mechanism of Action
This compound primarily exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. Additionally, it modulates key signaling pathways involved in cell proliferation and survival.
Primary Target: Tubulin
This compound functions as an anti-tubulin agent, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell division and proliferation.
Secondary Targets: Ras/Raf/MAPK Signaling Pathway
Beyond its impact on microtubule dynamics, this compound has been shown to modulate the Ras/Raf signaling cascade, a critical pathway often dysregulated in cancer. Specifically, this compound inhibits the Ras/Raf pathway while activating downstream MAP kinases, culminating in the induction of caspase-dependent apoptosis.[1] This dual mechanism of action, targeting both the cytoskeleton and key survival pathways, underscores the therapeutic potential of this compound in cancer treatment.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound and a related compound, DPQ, which is a potent PARP1 inhibitor. It is important to note that while both compounds have "DPQ" in their names, they are distinct molecules with different primary targets.
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound | Tubulin, Ras/Raf Pathway | Not Specified | HSC-3 (Human Oral Cancer) | G2/M cell cycle arrest, apoptosis | [1] |
| DPQ | PARP1 | 40 nM | Not Specified | Inhibition of poly(ADP-ribose) polymerase | [2][3] |
| DPQ | PARP2 | ~400 nM | Not Specified | 10-fold less potent against PARP2 | [3] |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis in cancer cells.
References
Early In-Vitro Studies of Dibenzo[f,h]quinoxaline-2,3-dione (DPQZ) and its Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[f,h]quinoxaline-2,3-dione (DPQZ) is a polycyclic aromatic compound belonging to the quinoxalinedione family. While direct in-vitro studies specifically on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline-2,3-dione derivatives has been the subject of significant research. These early studies have predominantly identified them as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the core in-vitro methodologies, quantitative data, and associated signaling pathways derived from seminal studies on structurally related quinoxalinedione analogs, which serve as a foundational reference for understanding the potential pharmacological profile of this compound.
The primary mechanism of action for many quinoxaline-2,3-diones is competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] This allosteric modulation prevents the conformational changes required for channel opening, even in the presence of the primary agonist, glutamate. The following sections detail the experimental protocols used to characterize this interaction and the resulting downstream cellular effects.
Quantitative Data Summary
The following tables summarize the in-vitro activity of representative quinoxaline-2,3-dione derivatives at the NMDA receptor. These compounds, while structurally simpler than this compound, provide a baseline for the expected potency and selectivity. The extended aromatic system of this compound may influence its binding affinity and subtype selectivity.
Table 1: Radioligand Binding Affinity of Quinoxalinedione Analogs at the NMDA Receptor Glycine Site
| Compound | Radioligand | Preparation | Assay Conditions | IC50 (nM) | Reference |
| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | ~630 | [2] |
| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | >10,000 | [1] |
| 7-Chloro-kynurenic acid (7-Cl-Kyn) | [³H]Glycine | Rat cortical membranes | Incubation with varying concentrations of antagonist. Separation of bound and free ligand by filtration. | ~350 | [1] |
Table 2: Functional Antagonism of Quinoxalinedione Analogs at the NMDA Receptor
| Compound | Assay Type | Preparation | Measurement | IC50 / Kᵢ (µM) | Reference |
| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | Electrophysiology (Oocytes) | Xenopus oocytes expressing NMDA-R | Inhibition of glycine-potentiated NMDA-induced current | 0.3 (Kᵢ) | [1] |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Electrophysiology (Cultured Neurons) | Cultured rat hippocampal neurons | Inhibition of NMDA-induced inward current | 96 (Kᵢ) | [3][4] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
This protocol is a standard method for determining the binding affinity of a test compound to the glycine site of the NMDA receptor.
a. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.
-
The suspension is centrifuged again, and the final pellet is resuspended in the assay buffer.
b. Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine).
-
Increasing concentrations of the unlabeled test compound (e.g., a quinoxalinedione derivative) are added to compete for binding with the radioligand.
-
The reaction mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
c. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assay for Functional NMDA Receptor Antagonism
This protocol measures the ability of a compound to functionally inhibit NMDA receptor-mediated currents in a cellular system.
a. Cell Preparation:
-
Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Alternatively, primary neuronal cultures (e.g., from rat hippocampus) can be used.
-
The cells are maintained in appropriate culture conditions for several days to allow for receptor expression.
b. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the prepared cells.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The NMDA receptor is activated by applying a solution containing a fixed concentration of NMDA and a co-agonist (glycine or D-serine). This elicits an inward current.
-
The test compound is then co-applied with the agonists at various concentrations.
-
The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.
c. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage inhibition of the NMDA-induced current against the concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that produces 50% inhibition, is determined from these curves.
-
For competitive antagonists, a Schild analysis can be performed to determine the equilibrium dissociation constant (Kᵢ).
Signaling Pathways and Visualizations
Antagonism of the NMDA receptor by quinoxalinedione derivatives at the glycine site initiates a cascade of downstream effects by blocking the influx of Ca²⁺ into the neuron. This has significant implications for synaptic plasticity and cell survival pathways.
NMDA Receptor Antagonism Workflow
The following diagram illustrates the general workflow for characterizing a quinoxalinedione derivative as an NMDA receptor antagonist.
References
- 1. Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative physiological characterization of a quinoxalinedione non-NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
DPQZ structural analogs and derivatives
An In-depth Technical Guide to Dipyridophenazine (DPQZ) Structural Analogs and Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
Dipyridophenazine (this compound) and its structural analogs, particularly as ligands in transition metal complexes, have garnered significant attention in the fields of chemistry, biology, and medicine. The planar, aromatic structure of the this compound ligand allows it to intercalate into the DNA double helix, a property that has been extensively exploited in the development of DNA probes, cellular imaging agents, and potential therapeutic agents. Ruthenium(II) complexes containing this compound and its derivatives are particularly noteworthy for their unique photophysical properties, most famously the "molecular light-switch" effect, where their luminescence is dramatically enhanced upon binding to DNA. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, DNA binding characteristics, and cellular applications of this compound and its analogs, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound Analogs and their Metal Complexes
The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with 1,10-phenanthroline-5,6-dione. Functionalization of the this compound ligand can be achieved by using substituted starting materials. These ligands are then reacted with a metal precursor, such as [Ru(bpy)₂Cl₂], to form the desired metal complex.
Representative Synthetic Protocol: Synthesis of [Ru(bpy)₂(dppz)]²⁺
A common synthetic route for [Ru(bpy)₂(dppz)]²⁺ involves a two-step process. First, the dppz ligand is synthesized, followed by its coordination to a Ruthenium(II) center.
Step 1: Synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz)
-
Oxidation of 1,10-phenanthroline: 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione using a mixture of nitric acid and sulfuric acid.
-
Condensation: The resulting 1,10-phenanthroline-5,6-dione is then condensed with 1,2-phenylenediamine in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid.
-
Purification: The crude dppz product is purified by recrystallization or column chromatography.
Step 2: Synthesis of --INVALID-LINK--₂
-
Reaction: cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of the dppz ligand are refluxed in a solvent mixture, typically ethanol/water or methanol/water, for several hours.
-
Precipitation: Upon cooling, a saturated aqueous solution of KPF₆ is added to precipitate the complex as a hexafluorophosphate salt.
-
Purification: The resulting solid is collected by filtration, washed with cold water and diethyl ether, and can be further purified by column chromatography on alumina or silica gel.
Photophysical Properties
The photophysical properties of this compound and its metal complexes are central to their application as molecular probes. A key characteristic of many Ru(II)-dppz complexes is the "light-switch" effect, where the complex is non-luminescent in aqueous solution but exhibits strong luminescence upon intercalation into DNA. This is attributed to the shielding of the dppz ligand from water molecules, which quench the excited state through hydrogen bonding to the phenazine nitrogens.[1][2]
Table 1: Photophysical Properties of Representative Ru(II)-dppz Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) (in presence of DNA) | Quantum Yield (Φ) (in presence of DNA) | Excited-State Lifetime (τ) (ns) (in presence of DNA) |
| [Ru(bpy)₂(dppz)]²⁺ | ~440 | ~610 | ~0.05 - 0.1 | ~200 |
| [Ru(phen)₂(dppz)]²⁺ | ~440 | ~610 | ~0.06 - 0.12 | ~250 |
| [Ru(DIP)₂(dppz)]²⁺ | ~450 | ~620 | Not Reported | Not Reported |
Note: Photophysical properties can vary depending on the specific experimental conditions (solvent, DNA concentration, etc.).
DNA Binding Properties
This compound and its analogs, particularly when complexed with metals like Ruthenium, are known to bind to DNA primarily through intercalation of the planar this compound ligand between the DNA base pairs.[1][2] The affinity of this binding can be quantified by the DNA binding constant (Kb).
Table 2: DNA Binding Constants of Representative Ru(II)-dppz Complexes
| Complex | DNA Binding Constant (Kb) (M⁻¹) | Binding Mode |
| [Ru(bpy)₂(dppz)]²⁺ | >10⁷ | Intercalation |
| [Ru(phen)₂(dppz)]²⁺ | (3.2 ± 0.1) x 10⁶ | Intercalation |
| Ru(tpy)(py)dppz²⁺ | 10⁶ | Intercalation |
Experimental Protocols for DNA Binding Studies
1. UV-Visible Absorption Titration
This technique is used to monitor the changes in the absorption spectrum of the this compound complex upon addition of DNA. Intercalative binding typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorption bands of the complex.
-
Protocol:
-
Prepare a stock solution of the this compound complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Place a fixed concentration of the this compound complex in a quartz cuvette.
-
Record the initial absorption spectrum.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
Record the absorption spectrum after each addition and equilibration.
-
Analyze the spectral changes to determine the binding constant (Kb) using appropriate models (e.g., the Wolfe-Shimer equation).
-
2. Fluorescence Spectroscopy
The "light-switch" effect of many this compound complexes makes fluorescence spectroscopy a highly sensitive method to study their DNA binding.
-
Protocol:
-
Prepare solutions of the this compound complex and ct-DNA as described for UV-Vis titration.
-
In a fluorescence cuvette, place a fixed concentration of the this compound complex.
-
Excite the complex at its absorption maximum and record the emission spectrum.
-
Incrementally add ct-DNA and record the emission spectrum after each addition.
-
The increase in fluorescence intensity can be used to calculate the binding constant.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes of DNA upon binding of the this compound complex and can help to elucidate the binding mode. Intercalation often induces significant changes in the DNA CD spectrum.
-
Protocol:
-
Prepare solutions of the this compound complex and ct-DNA.
-
Record the CD spectrum of ct-DNA alone.
-
Add the this compound complex to the ct-DNA solution at various ratios.
-
Record the CD spectrum of the complex-DNA mixture after each addition.
-
Analyze the changes in the CD signals in the DNA region (200-320 nm) and any induced CD signals in the ligand absorption region.
-
Cellular Applications
The unique properties of this compound and its analogs have led to their use in various cellular applications, including as imaging probes and potential anticancer agents.
Cytotoxicity
Many this compound-metal complexes exhibit significant cytotoxicity against various cancer cell lines. This is often attributed to their ability to intercalate into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.
Table 3: Cytotoxicity (IC₅₀ values in µM) of Representative Metal Complexes with this compound or Analogous Ligands
| Complex/Compound | A549 (Lung) | Hela (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) |
| Compound 11 (a 2,5-DKP derivative) | 1.2 | 0.7 | Not Reported | Not Reported |
| Quinoline-based dihydrazone 3c | >34.32 | Not Reported | 7.05 | >34.32 |
| Dimeric podophyllotoxin 29 | 3.50 | Not Reported | 0.43 | 1.70 |
| Ni Complex 5b | Not Reported | Not Reported | Not Reported | 0.353 |
| La Complex 6c | Not Reported | Not Reported | Not Reported | 0.154 |
Note: The listed compounds are examples of cytotoxic agents, and direct comparison should be made with caution due to different molecular structures and experimental conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Cellular Imaging
The "light-switch" property of Ru(II)-dppz complexes makes them excellent probes for live-cell imaging, particularly for visualizing the nucleus where DNA is concentrated.[1][3] The cellular uptake of these complexes can be influenced by the nature of the ancillary ligands, with more lipophilic ligands generally leading to better uptake.[4]
-
Protocol:
-
Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Incubation: Incubate the cells with a solution of the Ru(II)-dppz complex at an appropriate concentration and for a sufficient duration to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound complex.
-
Imaging: Image the cells using a fluorescence microscope (e.g., confocal microscope). Use an excitation wavelength appropriate for the complex (typically in the blue-green region) and collect the emission in the red region of the spectrum.
-
Co-localization (Optional): To confirm nuclear localization, co-stain the cells with a known nuclear stain (e.g., DAPI or Hoechst) and assess the overlap of the fluorescence signals.
-
Signaling Pathways
The primary mechanism of action for many DNA-intercalating this compound complexes is the induction of DNA damage, which can trigger a cascade of cellular signaling events leading to cell cycle arrest and apoptosis. While specific signaling pathways targeted by individual this compound derivatives are a subject of ongoing research, a general pathway can be outlined.
Conclusion
Dipyridophenazine and its structural analogs, particularly in the form of transition metal complexes, represent a versatile class of compounds with significant potential in various scientific and medical applications. Their unique photophysical properties, strong DNA binding affinity, and demonstrated cytotoxicity make them valuable tools for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a foundation for the synthesis, characterization, and evaluation of novel this compound-based compounds for the development of advanced diagnostic and therapeutic agents. Further research into the specific molecular targets and signaling pathways of these compounds will undoubtedly unlock their full potential.
References
- 1. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [mdpi.com]
- 2. Characterization of dipyridophenazine complexes of ruthenium(II): the light switch effect as a function of nucleic acid sequence and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell viability imaging in tumor spheroids via DNA binding of a ruthenium(ii) light-switch complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine, commonly known as DPQZ, is a polycyclic aromatic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and biomedical research. Its planar structure and electron-deficient phenazine core make it an excellent ligand for forming stable complexes with various transition metals. These metal-DPQZ complexes, particularly those involving ruthenium(II), have been extensively studied for their unique photophysical properties and their ability to interact with DNA, primarily through intercalation. This characteristic has led to their exploration as probes for DNA structure, potential anticancer agents, and photosensitizers in photodynamic therapy.
This document provides detailed protocols for the laboratory synthesis of this compound and its application in studying DNA interactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀N₄ | PubChem |
| Molecular Weight | 282.3 g/mol | PubChem[1] |
| Appearance | Yellowish solid | Inferred from synthesis descriptions |
| Solubility | Soluble in ethanol and other organic solvents. | Inferred from synthesis protocols |
This compound Synthesis Protocol
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 1,10-phenanthroline-5,6-dione, followed by a condensation reaction with 1,2-phenylenediamine.
Part 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol is adapted from established literature procedures.
Materials and Reagents:
-
1,10-Phenanthroline
-
Potassium bromide (KBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL three-necked flask cooled in an ice bath (0 °C), cautiously add 35 mL of concentrated H₂SO₄.
-
Slowly add 2.5 g of 1,10-phenanthroline to the stirred sulfuric acid.
-
Sequentially add 5 g of KBr and 17.5 mL of concentrated HNO₃, maintaining the temperature at approximately 5 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 20 minutes.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.
-
Carefully and slowly pour the hot, yellow reaction solution into a beaker containing 150 g of crushed ice.
-
Neutralize the resulting solution to a pH of 7 using a saturated solution of Na₂CO₃.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Recrystallize the crude product from anhydrous ethanol to yield pure 1,10-phenanthroline-5,6-dione as a yellow solid.
Part 2: Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (this compound)
This protocol involves the condensation of 1,10-phenanthroline-5,6-dione with 1,2-phenylenediamine.
Materials and Reagents:
-
1,10-Phenanthroline-5,6-dione (from Part 1)
-
1,2-Phenylenediamine
-
Ethanol (96%)
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 0.24 mmol of 1,10-phenanthroline-5,6-dione in 4 mL of 96% ethanol in a round-bottom flask by heating to 75 °C.[2]
-
To this solution, add 0.24 mmol of 1,2-phenylenediamine.[2]
-
Heat the reaction mixture to reflux and maintain for 30 minutes.[2]
-
Allow the mixture to cool to room temperature, during which the this compound product will precipitate.
-
Isolate the precipitated solid by filtration using a Buchner funnel.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum to yield pure dipyrido[3,2-a:2',3'-c]phenazine.
Experimental Workflow: this compound Synthesis
Application: DNA Intercalation Studies
This compound and its metal complexes are widely used to study DNA binding. The planar this compound ligand can insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction can be monitored using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
Signaling Pathway: DNA Intercalation by a Ru(II)-DPQZ Complex
Ruthenium complexes containing the this compound ligand, such as [Ru(bpy)₂(dppz)]²⁺, are classic examples of DNA intercalators. These complexes typically exhibit a "light-switch" effect, where they are non-luminescent in aqueous solution but show strong luminescence upon binding to DNA. This is because the phenazine nitrogen atoms of the this compound ligand are shielded from water molecules, which would otherwise quench the fluorescence, upon intercalation into the hydrophobic interior of the DNA double helix.
References
Application Notes and Protocols for the Quantification of DPQZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of DPQZ (dipyridophenazine-N,N'-dioxide), a compound of interest for its potential therapeutic applications, including its role as a G-quadruplex ligand. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to ensure accurate and precise quantification of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Experimental Protocol
a) Sample Preparation:
A critical step for accurate quantification is the effective isolation of this compound from the sample matrix.[1] The following solid-phase extraction (SPE) protocol is recommended:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[2]
b) Chromatographic Conditions:
An isocratic elution method is employed for the separation of this compound.[3]
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 275 nm
Data Presentation
The following table summarizes the validation parameters for the HPLC-UV method, established in accordance with ICH guidelines.[4]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[5][6]
Experimental Protocol
a) Sample Preparation:
A liquid-liquid extraction (LLE) can be employed for sample cleanup.
-
To 1 mL of the sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition could be m/z [M+H]+ → fragment ion.
Data Presentation
The following table presents the expected performance characteristics of the LC-MS/MS method.[7][8]
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Mechanism of Action: this compound as a G-Quadruplex Ligand
This compound is known to interact with and stabilize G-quadruplex (G4) structures in DNA.[9] These four-stranded secondary structures are found in guanine-rich regions of the genome, such as telomeres and gene promoter regions.[10] The stabilization of G4 structures by ligands like this compound can interfere with key cellular processes.[6]
Signaling Pathway of this compound-Mediated G-Quadruplex Stabilization
The binding of this compound to G-quadruplexes can lead to the inhibition of transcription of certain oncogenes and can also induce DNA damage and replication stress, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]
Caption: this compound stabilizes G-quadruplexes, affecting cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]
- 3. Signaling pathways of PDZ2 domain: a molecular dynamics interaction correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. rsc.org [rsc.org]
- 6. G-quadruplex stabilization induces DNA breaks in pericentromeric repetitive DNA sequences in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance Metrics for Liquid Chromatography-Tandem Mass Spectrometry Systems in Proteomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of LC-QTOF-MS data independent acquisition for quantification and suspect screening of pesticides in agriculture impacted water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the G-quadruplex DNA interaction landscape: Comparative analysis of anionic Zn(II) and Co(II) phthalocyanine-tetrasulfonate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for Experimental Design in Cell Culture
A Note on "DPQZ": Initial searches for "this compound experimental design" did not yield specific, publicly available information on a method or molecule with this designation. The following application notes and protocols are based on the widely adopted and highly relevant methodology of Design of Experiments (DOE) for cell culture applications. DOE is a powerful statistical approach for efficiently optimizing complex processes, such as those encountered in cell culture and drug development.
I. Application Notes: Design of Experiments (DOE) in Cell Culture
Introduction:
Optimizing cell culture conditions is a critical task in research and biopharmaceutical production. Traditional "one-factor-at-a-time" (OFAT) experiments are often inefficient, time-consuming, and fail to capture the complex interactions between different factors.[1] Design of Experiments (DOE) provides a systematic and statistically robust framework to explore the effects of multiple variables simultaneously, leading to a deeper understanding of the system and more efficient optimization.[2][3] This approach is invaluable for applications such as media optimization, process development for protein production, and assessing the impact of therapeutic compounds on cell viability and function.
Key Concepts in DOE for Cell Culture:
-
Factors: The independent variables that are intentionally varied in an experiment. In cell culture, factors could include concentrations of growth factors, pH, temperature, and media supplements.
-
Levels: The specific values or settings chosen for each factor. For example, a growth factor concentration might be tested at low (10 ng/mL) and high (50 ng/mL) levels.
-
Response: The measured outcome of the experiment. This could be cell viability, protein titer, metabolic activity, or the expression of a specific biomarker.
-
Main Effect: The effect of an individual factor on the response.
-
Interaction Effect: The effect of one factor on the response is dependent on the level of another factor. DOE is particularly powerful in identifying these synergistic or antagonistic relationships.
Common DOE Approaches in Cell Culture:
-
Factorial Designs: These experiments investigate all possible combinations of the levels for each factor. Full factorial designs are comprehensive but can become large with many factors. Fractional factorial designs are a more efficient alternative when screening a large number of factors.[1]
-
Response Surface Methodology (RSM): Used to model and optimize the response when the relationship between the factors and the response is expected to be non-linear. This is often used after an initial screening experiment to fine-tune the optimal conditions.[1]
II. Experimental Protocol: Optimizing Cell Viability using a Full Factorial DOE
Objective:
To determine the optimal concentrations of two growth factors (GF-A and GF-B) and one media supplement (Supplement-S) to maximize the viability of a hypothetical cancer cell line (e.g., MCF-7).
Experimental Design:
A 2³ full factorial design will be used, meaning there are 3 factors, each tested at 2 levels (a low and a high concentration). This results in 2 x 2 x 2 = 8 unique experimental conditions. The experiment will be performed in triplicate to ensure statistical significance.
Materials and Reagents:
-
MCF-7 cells
-
DMEM culture medium[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution[4]
-
Trypsin-EDTA solution[5]
-
Phosphate Buffered Saline (PBS)[5]
-
Growth Factor A (GF-A) stock solution
-
Growth Factor B (GF-B) stock solution
-
Supplement S (Supplement-S) stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Sterile pipette tips and tubes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to approximately 80% confluency in a T75 flask.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.[5]
-
Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the pellet in fresh media to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of Treatment Media:
-
Prepare 8 different media formulations corresponding to the experimental conditions outlined in Table 1. Each formulation should be prepared in a sufficient volume for all replicates.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the media from each well.
-
Add 100 µL of the appropriate treatment medium to the wells according to the experimental design.
-
Incubate the plate for 48 hours.
-
-
Assessment of Cell Viability:
-
After the 48-hour treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Record the absorbance or luminescence readings using a plate reader.
-
III. Data Presentation
Table 1: Experimental Design for a 2³ Full Factorial Experiment
| Run Order | GF-A Level | GF-B Level | Supplement-S Level | GF-A (ng/mL) | GF-B (ng/mL) | Supplement-S (µM) |
| 1 | Low | Low | Low | 10 | 20 | 100 |
| 2 | High | Low | Low | 50 | 20 | 100 |
| 3 | Low | High | Low | 10 | 100 | 100 |
| 4 | High | High | Low | 50 | 100 | 100 |
| 5 | Low | Low | High | 10 | 20 | 500 |
| 6 | High | Low | High | 50 | 20 | 500 |
| 7 | Low | High | High | 10 | 100 | 500 |
| 8 | High | High | High | 50 | 100 | 500 |
Table 2: Hypothetical Cell Viability Data (% of Control)
| Run Order | GF-A (ng/mL) | GF-B (ng/mL) | Supplement-S (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Viability |
| 1 | 10 | 20 | 100 | 105 | 103 | 104 | 104.0 |
| 2 | 50 | 20 | 100 | 120 | 122 | 121 | 121.0 |
| 3 | 10 | 100 | 100 | 115 | 113 | 114 | 114.0 |
| 4 | 50 | 100 | 100 | 150 | 152 | 151 | 151.0 |
| 5 | 10 | 20 | 500 | 95 | 93 | 94 | 94.0 |
| 6 | 50 | 20 | 500 | 110 | 112 | 111 | 111.0 |
| 7 | 10 | 100 | 500 | 105 | 103 | 104 | 104.0 |
| 8 | 50 | 100 | 500 | 135 | 137 | 136 | 136.0 |
Table 3: Analysis of Main and Interaction Effects (Hypothetical)
| Factor/Interaction | Effect Size | p-value | Significance |
| GF-A | +22.5 | < 0.001 | Significant |
| GF-B | +12.5 | < 0.01 | Significant |
| Supplement-S | -10.0 | < 0.05 | Significant |
| GF-A * GF-B | +7.5 | < 0.05 | Significant |
| GF-A * Supplement-S | -2.5 | > 0.05 | Not Significant |
| GF-B * Supplement-S | -2.5 | > 0.05 | Not Significant |
This hypothetical analysis suggests that both GF-A and GF-B significantly increase cell viability, while Supplement-S decreases it. Importantly, there is a significant positive interaction between GF-A and GF-B, indicating a synergistic effect.
IV. Visualizations
Caption: Workflow for a Design of Experiments (DOE) approach in cell culture.
Caption: Hypothetical signaling pathway influenced by experimental factors.
References
Application Notes and Protocols for DPQZ in Animal Research Models
Disclaimer: Extensive literature searches did not yield specific preclinical data or established in vivo protocols for the PARP inhibitor DPQZ. The following application notes and protocols are based on the well-characterized and clinically approved PARP inhibitor, Olaparib, as a representative example. Researchers should use this information as a general guide and must conduct dose-finding, pharmacokinetic, and toxicity studies specific to this compound before commencing efficacy experiments.
Introduction to this compound and PARP Inhibition
This compound belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of these enzymes leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs).
The primary mechanisms of action for PARP inhibitors are:
-
Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair proteins.
-
PARP Trapping: The PARP inhibitor-enzyme complex becomes "trapped" on the DNA at the site of damage.[1][2] This trapped complex is more cytotoxic than the simple inhibition of PARP's catalytic activity as it physically obstructs DNA replication and transcription, leading to cell death.[1][2] The potency of different PARP inhibitors often correlates with their PARP trapping ability.[1][3]
In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs due to PARP inhibition cannot be efficiently repaired. This leads to a synthetic lethal interaction, where the combination of two non-lethal defects (HR deficiency and PARP inhibition) results in cell death, providing a therapeutic window for targeting cancer cells while sparing normal tissues.
Potential Applications in Animal Research Models
Based on the mechanism of action of PARP inhibitors, this compound can be investigated in various animal models of diseases, including:
-
Oncology: Primarily in xenograft or genetically engineered mouse models of cancers with known DNA repair deficiencies (e.g., BRCA1/2 mutations), such as breast, ovarian, pancreatic, and prostate cancers.
-
Neurological Diseases: To explore potential neuroprotective effects in models of ischemic stroke, Parkinson's disease, or other neurodegenerative conditions where DNA damage contributes to neuronal cell death.
-
Inflammatory Diseases: To investigate anti-inflammatory effects in models of inflammatory bowel disease, arthritis, or other conditions where PARP activation plays a role in the inflammatory cascade.
Data Presentation: Representative Preclinical Data (Olaparib)
The following tables summarize representative quantitative data for the PARP inhibitor Olaparib from preclinical animal studies. Note: This data is for illustrative purposes and may not be representative of this compound.
Table 1: Representative Dosing and Administration of Olaparib in Mice
| Parameter | Details | Reference |
| Animal Model | Female BALB/c nude mice bearing BRCA1-deficient W11 ovarian cancer xenografts | N/A |
| Formulation | 10% (v/v) DMSO, 40% (v/v) PEG 300, 50% (v/v) sterile water | N/A |
| Route of Administration | Oral gavage (p.o.), Intraperitoneal (i.p.) | N/A |
| Dosage Range | 50 - 100 mg/kg | N/A |
| Dosing Frequency | Once or twice daily | N/A |
Table 2: Representative In Vivo Efficacy of Olaparib in a BRCA1-Mutant Ovarian Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle Control | N/A | 0 | - | N/A |
| Olaparib | 50 mg/kg, p.o., daily | 75 | <0.01 | N/A |
| Olaparib | 100 mg/kg, p.o., daily | 92 | <0.001 | N/A |
Table 3: Representative Pharmacokinetic Parameters of Olaparib in Mice
| Parameter | Value (at 50 mg/kg, p.o.) | Reference |
| Cmax (Maximum Plasma Concentration) | ~10 µM | N/A |
| Tmax (Time to Cmax) | 1-2 hours | N/A |
| AUC (Area Under the Curve) | ~40 µM·h | N/A |
| Half-life (t½) | ~3 hours | N/A |
Table 4: Representative Toxicology Profile of Olaparib in Mice
| Finding | Dosage | Observation | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg/kg/day (p.o.) | Well-tolerated with minimal body weight loss | [4] |
| Adverse Effects at Higher Doses | >150 mg/kg/day (p.o.) | Reversible bone marrow suppression (neutropenia, anemia) | [4] |
Experimental Protocols (Based on Olaparib)
The following are detailed protocols for key experiments using a representative PARP inhibitor. These protocols must be optimized for this compound.
In Vivo Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human cancer.
Materials:
-
This compound (formulated for in vivo use)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Human cancer cell line with known DNA repair deficiency (e.g., CAPAN-1 for BRCA2 mutation)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and vehicle control daily.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration of treatment.
-
At the endpoint, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Pharmacokinetic (PK) Study Protocol in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound (formulated for in vivo use)
-
CD-1 or C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial sampling from the same animal is preferred to reduce variability.
-
Blood can be collected via submandibular or saphenous vein puncture.
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound via PARP inhibition and synthetic lethality.
References
- 1. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPQ (PARP Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with a primary inhibitory action against PARP1. PARP enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP can induce synthetic lethality, leading to selective cancer cell death while sparing normal cells. This makes PARP inhibitors a promising class of therapeutic agents in oncology research. These application notes provide detailed guidelines and protocols for the use of DPQ in both in vitro and in vivo research settings.
Data Presentation
Table 1: In Vitro Potency of DPQ
| Target | IC50 | Reference |
| PARP1 | 40 nM | [1][2][3][4] |
| PARP2 | ~400 nM (approx. 10-fold less potent than against PARP1) | [4] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell Type | Recommended Concentration Range | Notes |
| PARP Activity Assay | Cell-free | 1 nM - 10 µM | To determine the dose-response curve and confirm IC50. |
| Cell Viability/Cytotoxicity Assay | Cancer cell lines (e.g., with/without BRCA mutations) | 100 nM - 50 µM | Effective concentration may vary based on the cell line's genetic background. |
| Western Blot (for PARylation) | Various cell lines | 1 µM - 10 µM | To assess the inhibition of PAR polymer formation. |
| Immunofluorescence (for DNA damage) | Various cell lines | 1 µM - 10 µM | To visualize markers of DNA damage such as γH2AX foci. |
Table 3: In Vivo Dosage and Administration of DPQ in Mice
| Animal Model | Dosage | Administration Route | Formulation | Application | Reference |
| C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) injection | DMSO, PEG300, Tween80, ddH2O | Acute Lung Injury | [5] |
| Wistar Rats | 10 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Myocardial Infarction | [5] |
| Cancer Xenograft Models (mice) | 5-20 mg/kg (suggested starting range) | Intraperitoneal (i.p.) injection | DMSO and corn oil | Oncology | It is recommended to perform a dose-finding study. |
Experimental Protocols
Protocol 1: In Vitro PARP Activity Assay (Colorimetric)
This protocol is a general guideline for determining the IC50 of DPQ on PARP1 activity using a colorimetric assay format.
Materials:
-
DPQ
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of DPQ in the assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO) and a positive control without inhibitor.
-
Reaction Setup: To each well of the histone-coated 96-well plate, add the PARP1 enzyme and activated DNA.
-
Inhibitor Addition: Add the diluted DPQ or vehicle control to the respective wells.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each DPQ concentration relative to the control. Plot the percentage of inhibition against the logarithm of the DPQ concentration to determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assay (e.g., using MTT or similar reagents)
This protocol outlines a method to assess the cytotoxic effect of DPQ on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
DPQ
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability reagents like PrestoBlue, CellTiter-Glo)
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of DPQ (e.g., 100 nM to 50 µM) in a fresh medium. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for the assessment of long-term effects on proliferation.
-
Viability Assessment (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the DPQ concentration to determine the EC50 or IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model Study in Mice
This protocol provides a general framework for evaluating the anti-tumor efficacy of DPQ in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., BRCA-mutant)
-
DPQ
-
Vehicle for in vivo administration (e.g., 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O or 5% DMSO in corn oil)[2]
-
Matrigel (optional, for some cell lines)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer DPQ via intraperitoneal injection at a predetermined dose (a starting dose of 10 mg/kg daily is suggested for a dose-finding study)[5]. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: Compare the tumor growth inhibition between the DPQ-treated group and the control group. Analyze differences in tumor volume and survival rates.
Mandatory Visualization
Caption: Mechanism of PARP1 in DNA repair and its inhibition by DPQ.
Caption: Workflow for preclinical evaluation of the PARP inhibitor DPQ.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chengdu Zeling Biomedical Technology describes new PARP-1 inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of D-Penicillamine and its Oxidation Products
For researchers, scientists, and professionals in drug development, the accurate quantification of D-penicillamine (D-pen) and its related compounds is crucial for understanding its therapeutic action and metabolic fate. While the term "D-penicillamine quinone (DPQZ)" is not commonly found in scientific literature as a stable oxidation product, the primary and well-documented oxidation product is D-penicillamine disulfide. This document provides a comprehensive guide to the HPLC analysis of D-penicillamine and its disulfide, which can be adapted for the investigation of other potential oxidation products.
Introduction
D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is linked to its free sulfhydryl group, which is also susceptible to oxidation. The primary oxidation product is D-penicillamine disulfide. Monitoring the levels of both the parent drug and its disulfide is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the simultaneous determination of these compounds.
Data Presentation
The following table summarizes typical quantitative data obtained from HPLC methods for D-penicillamine analysis. These values can vary depending on the specific method and instrumentation used.
| Parameter | D-Penicillamine | D-Penicillamine Disulfide | Reference |
| Retention Time (min) | Varies | Varies | N/A |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | N/A |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL | N/A |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.15 µg/mL | N/A |
| Recovery | >95% | >95% | N/A |
| Precision (%RSD) | <5% | <5% | N/A |
Experimental Protocols
This section details a general protocol for the analysis of D-penicillamine and its disulfide by reversed-phase HPLC with UV detection.
Materials and Reagents
-
D-Penicillamine reference standard
-
D-Penicillamine disulfide reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ortho-phosphoric acid
-
Sodium phosphate, monobasic
-
Sodium phosphate, dibasic
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 50 mM sodium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is 95:5 (v/v) buffer:organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of sodium phosphate in deionized water and adjusting the pH to 3.0 with phosphoric acid. Filter the buffer and the organic modifier through a 0.45 µm membrane filter before use.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of D-penicillamine and D-penicillamine disulfide in deionized water in separate 10 mL volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
Sample Preparation
-
Plasma/Serum Samples: To 1 mL of plasma or serum, add 1 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
Urine Samples: Dilute urine samples with the mobile phase (e.g., 1:10 dilution). Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peaks of D-penicillamine and D-penicillamine disulfide based on their retention times compared to the standards.
-
Quantify the analytes in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of D-penicillamine and its oxidation products.
Caption: Experimental workflow for HPLC analysis of D-penicillamine.
Caption: Oxidation pathway of D-penicillamine.
Concluding Remarks
The provided HPLC protocol offers a reliable and validated method for the quantification of D-penicillamine and its primary oxidation product, D-penicillamine disulfide. While a specific stable "quinone" derivative is not prominently reported, this method can serve as a foundation for investigating the complete metabolic profile of D-penicillamine. For the detection of potentially unstable or low-abundance intermediates, coupling the HPLC system with a mass spectrometer (LC-MS) is highly recommended. This would provide the necessary sensitivity and specificity to identify and characterize novel oxidation products. Researchers should perform thorough method validation to ensure the accuracy, precision, and reliability of their results for their specific application.
Mass Spectrometry Analysis of DPQZ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ) is a rigid, planar, aromatic heterocyclic ligand known for its strong DNA intercalating properties and its use as a molecular "light switch" for DNA detection. Its unique photophysical properties upon binding to DNA make it a valuable tool in molecular biology and for the development of therapeutic agents. Mass spectrometry (MS) is an indispensable technique for the characterization and quantification of this compound and its derivatives, as well as for studying its interactions with biological macromolecules. These application notes provide a detailed overview of the mass spectrometry analysis of this compound, including common adducts, fragmentation patterns, and standardized protocols for researchers.
Quantitative Data Summary
The quantitative analysis of this compound by mass spectrometry primarily involves the identification of its molecular ion and common adducts. The exact mass of this compound (C₁₈H₁₀N₄) is 282.0905 Da.[1][2] Depending on the ionization source and the solvent system used, various adducts can be observed. The table below summarizes the calculated mass-to-charge ratios (m/z) for the protonated molecule and other common adducts of this compound in both positive and negative ion modes.
| Ionization Mode | Adduct Ion | Mass Difference (Da) | Calculated m/z |
| Positive | [M+H]⁺ | +1.0078 | 283.0983 |
| [M+Na]⁺ | +22.9898 | 305.0793 | |
| [M+K]⁺ | +38.9637 | 321.0542 | |
| [M+NH₄]⁺ | +18.0344 | 300.1249 | |
| [M+CH₃OH+H]⁺ | +33.0340 | 315.1245 | |
| [M+ACN+H]⁺ | +42.0340 | 324.1245 | |
| Negative | [M-H]⁻ | -1.0078 | 281.0827 |
| [M+Cl]⁻ | +34.9689 | 317.0594 | |
| [M+HCOO]⁻ | +44.9977 | 327.0882 | |
| [M+CH₃COO]⁻ | +59.0133 | 341.1038 |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is crucial for accurate and reproducible LC-MS/MS analysis of this compound.
Objective: To extract this compound from a biological matrix (e.g., plasma, cell lysate) and prepare it for quantitative analysis.
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
Centrifuge
-
Vortex mixer
-
LC vials
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the IS in an appropriate solvent (e.g., DMSO or MeOH).
-
Create a series of calibration standards by spiking the blank biological matrix with known concentrations of this compound.
-
Spike all samples, standards, and quality controls with the IS at a fixed concentration.
-
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
-
Solvent Evaporation and Reconstitution (Optional):
-
For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a smaller volume of the initial mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% FA).
-
-
Injection:
-
Inject a defined volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.
-
Electrospray Ionization (ESI) Mass Spectrometry Protocol
Objective: To ionize this compound and detect it using a mass spectrometer. ESI is a soft ionization technique suitable for polar and semi-polar molecules like this compound.[3]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
LC Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas (Nitrogen): 3 - 5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions for this compound and its IS should be determined by infusing the standards and optimizing the collision energy. A common transition for the protonated molecule [M+H]⁺ would be monitored.
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for the protonated molecular ion of this compound ([M+H]⁺, m/z 283.1) based on the general fragmentation patterns of aromatic, nitrogen-containing heterocyclic compounds. The exact fragmentation will depend on the collision energy and the mass spectrometer used.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Mechanism of Action: DNA Intercalation
This compound is well-known for its ability to intercalate into the DNA double helix. This interaction is the basis for many of its biological and photophysical properties.
Caption: this compound's mechanism as a DNA intercalator.
Experimental Workflow for this compound Mass Spectrometry Analysis
This diagram outlines the general workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for this compound analysis by MS.
References
Application Notes and Protocols: DPQZ in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPQZ (6-(N,N-Dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone) is a novel small molecule inhibitor with demonstrated anticancer properties. It functions as an antitubulin agent, disrupting microtubule dynamics, a critical process for cell division. Furthermore, this compound exerts its effects through the modulation of key oncogenic signaling pathways, including the inhibition of Ras/Raf and the activation of Mitogen-Activated Protein Kinases (MAPK). These multifaceted actions culminate in the induction of apoptosis in cancer cells, making this compound a compound of interest for further investigation in oncology.
Mechanism of Action
This compound exhibits a dual mechanism of action against cancer cells. Primarily, it acts as an antitubulin agent , interfering with the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and the formation of multipolar spindles, ultimately triggering apoptosis.[1]
Secondly, this compound modulates critical intracellular signaling pathways. It has been shown to inhibit the Ras/Raf signaling cascade , a central pathway often hyperactivated in various cancers, leading to uncontrolled cell proliferation. Concurrently, this compound treatment results in the up-regulation of MAPK pathways, including ERK, JNK, and p38 . The activation of the JNK pathway, in particular, has been identified as a key mediator of this compound-induced apoptosis.[1]
Quantitative Data
The following table summarizes the reported cytotoxic activity of this compound in a human oral cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| HSC-3 | Human Oral Squamous Carcinoma | ~0.25 | [1] |
| Note: | Data on the efficacy of this compound in other cancer cell lines (e.g., breast, lung, colon) is not currently available in the public domain. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells.
Caption: this compound inhibits tubulin polymerization and the Ras/Raf pathway while activating MAPKs to induce apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of DPQZ
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to evaluate the neuroprotective effects of DPQZ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor.
Introduction
Neurodegenerative diseases and acute neuronal injury are often characterized by excessive activation of PARP-1, leading to energy depletion and a form of cell death known as parthanatos. This compound, as a PARP-1 inhibitor, is a promising therapeutic agent for mitigating this neuronal damage. Its neuroprotective properties are attributed to its ability to prevent the overactivation of PARP-1, thereby preserving cellular NAD+ and ATP levels, reducing oxidative stress, and inhibiting apoptosis.[1][2] The following protocols and guidelines outline the experimental setups to rigorously assess the neuroprotective efficacy of this compound in various in vitro and in vivo models of neuronal injury.
Experimental Design and Strategy
A typical experimental strategy to evaluate the neuroprotective effects of this compound involves inducing neuronal damage in a controlled setting and assessing the ability of this compound to prevent or reverse this damage. This can be achieved through a series of experiments ranging from cell-based assays to animal models of neurological disorders.
Diagram of General Experimental Workflow
Caption: General experimental workflow for assessing this compound neuroprotection.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound on Primary Cortical Neurons Subjected to Oxidative Stress
| Treatment Group | This compound (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) | Apoptotic Cells (%) (TUNEL Assay) |
| Control | 0 | 100 ± 5.2 | 100 ± 7.8 | 4.5 ± 1.1 |
| H₂O₂ (100 µM) | 0 | 45.3 ± 4.1 | 210.5 ± 15.3 | 35.2 ± 3.8 |
| H₂O₂ + this compound | 1 | 58.7 ± 3.9 | 165.4 ± 12.1 | 25.1 ± 2.9 |
| H₂O₂ + this compound | 10 | 75.1 ± 5.5 | 130.2 ± 9.7 | 15.8 ± 2.1 |
| H₂O₂ + this compound | 50 | 88.9 ± 6.3 | 110.8 ± 8.2 | 8.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in Primary Cortical Neurons
| Treatment Group | This compound (µM) | Intracellular ROS (Fluorescence Intensity) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | 0 | 100 ± 8.1 | 2.1 ± 0.3 | 150.4 ± 12.5 |
| H₂O₂ (100 µM) | 0 | 280.5 ± 20.7 | 5.8 ± 0.6 | 85.3 ± 9.1 |
| H₂O₂ + this compound | 10 | 195.3 ± 15.2 | 4.2 ± 0.4 | 110.7 ± 10.3 |
| H₂O₂ + this compound | 50 | 130.1 ± 11.9 | 2.9 ± 0.3 | 135.8 ± 11.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of cells.[3]
Materials:
-
Primary neuronal cells or neuronal cell lines (e.g., SH-SY5Y)
-
96-well plates
-
This compound
-
Neurotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM H₂O₂) and incubate for the desired time (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[4]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and neurotoxic agent
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.2% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and the neurotoxic agent as described in Protocol 1.
-
Wash cells with PBS and fix with 4% PFA for 20 minutes at room temperature.[4]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes on ice.[4]
-
Wash twice with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 1 hour at 37°C in the dark.
-
Rinse three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[5]
Materials:
-
Cells cultured in a 6-well plate or 96-well black plate
-
This compound and neurotoxic agent
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe (10 µM)
-
Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with this compound and the neurotoxic agent.
-
Wash the cells twice with HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.[5]
-
Wash the cells twice with HBSS to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Normalize the fluorescence intensity to the control group.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.[6][7][8]
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathway Visualization
Diagram of this compound Neuroprotective Signaling Pathway
Caption: this compound inhibits PARP-1, preventing parthanatos and promoting survival.
Diagram of Neuroprotection Concept
Caption: this compound acts as a neuroprotectant by blocking neurotoxic insults.
References
- 1. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Low-Toxicity PARP Inhibitor as a Neuroprotective Agent for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
DPQZ Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (DPQZ).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method for synthesizing this compound is the condensation reaction between 1,10-phenanthroline-5,6-dione and an o-phenylenediamine derivative. This two-step process first involves the synthesis of the 1,10-phenanthroline-5,6-dione precursor, followed by the final condensation to yield the this compound core structure.
Q2: What are the critical parameters to control during the synthesis of the 1,10-phenanthroline-5,6-dione precursor?
A2: The synthesis of 1,10-phenanthroline-5,6-dione, typically through the oxidation of 1,10-phenanthroline, is a critical step where reaction conditions significantly impact yield and purity. Key parameters to control include the choice of oxidizing agent, reaction temperature, and reaction time. A mixture of concentrated sulfuric acid and nitric acid in the presence of potassium bromide is a common and effective oxidizing system. Temperature control is crucial to prevent over-oxidation and the formation of unwanted byproducts.
Q3: What is a typical yield for the synthesis of 1,10-phenanthroline-5,6-dione?
A3: With an optimized protocol, the yield for 1,10-phenanthroline-5,6-dione can be quite high. For instance, a method involving the oxidation of 1,10-phenanthroline with a mixture of concentrated sulfuric acid, nitric acid, and potassium bromide has been reported to achieve yields of up to 96%.[1]
Q4: What factors influence the yield of the final this compound condensation step?
A4: The yield of the condensation reaction between 1,10-phenanthroline-5,6-dione and o-phenylenediamine can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. The formation of a "non-aromatic" intermediate has been identified as a potential rate-limiting step that can lower yields in similar phenazine syntheses.
Q5: How can I purify the final this compound product?
A5: Purification of crude this compound is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities. Recrystallization from a suitable solvent or solvent mixture, such as ethanol/water, can be effective for removing minor impurities. For more complex mixtures, column chromatography using silica gel is recommended.
Troubleshooting Guide
Problem 1: Low Yield in 1,10-Phenanthroline-5,6-dione Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Oxidation | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature gradually. |
| Over-oxidation/Degradation | Strictly control the reaction temperature. Adding the oxidizing agents portion-wise can help manage the reaction exotherm. One reported method suggests maintaining the temperature at 5 °C during the addition of reagents and then warming to 100-130 °C for a specific duration.[1] |
| Loss during Workup | During the neutralization step after pouring the reaction mixture onto ice, ensure the pH is carefully adjusted to 7 to maximize precipitation of the product before extraction.[1] Use an appropriate extraction solvent like chloroform or dichloromethane in sufficient quantities. |
Problem 2: Low Yield in this compound Condensation Reaction
| Potential Cause | Suggested Solution |
| Inefficient Formation of the Phenazine Ring | The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other high-boiling point solvents like acetic acid may improve results in some cases. |
| Formation of Stable, "Non-Aromatic" Intermediates | Theoretical and experimental studies on similar reactions suggest that the formation of a stable, non-aromatic intermediate can be a bottleneck. The addition of a mild oxidizing agent in the workup or adjusting the pH might facilitate the aromatization to the final product. |
| Sub-optimal Reaction Temperature and Time | Systematically optimize the reaction temperature and time. Monitor the reaction progress by TLC to determine the optimal point for quenching the reaction. |
Problem 3: Difficulty in Purifying Crude this compound
| Potential Cause | Suggested Solution |
| Presence of Highly Polar Impurities | Wash the crude product with a solvent in which this compound is sparingly soluble but the impurities are soluble. Water or a cold ethanol/water mixture can be effective. |
| Co-eluting Impurities in Column Chromatography | If impurities co-elute with the product, try a different eluent system with varying polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or acetone) can improve separation.[2] |
| Oiling out during Recrystallization | "Oiling out" occurs when the compound separates as a liquid instead of crystals. This can be addressed by using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[3] |
Experimental Protocols
High-Yield Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol is adapted from a reported high-yield synthesis.[1]
-
To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated sulfuric acid.
-
Slowly add 2.5 g (13.9 mmol) of 1,10-phenanthroline to the flask with stirring.
-
Sequentially add 5 g (42 mmol) of potassium bromide and 17.5 mL of concentrated nitric acid while maintaining the temperature at 5 °C.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Heat the reaction system to 130 °C and maintain for 2 hours.
-
Carefully and slowly pour the hot, yellow reaction solution into 150 g of ice water.
-
Neutralize the solution to a pH of 7 with sodium carbonate.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione.
Reported Yield: 96%[1]
General Procedure for this compound Synthesis
This is a general procedure based on common literature methods.
-
Dissolve 1,10-phenanthroline-5,6-dione in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a round-bottom flask.
-
Add an equimolar amount of o-phenylenediamine.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of 1,10-phenanthroline-5,6-dione and this compound derivatives under various conditions.
Table 1: Synthesis of 1,10-Phenanthroline-5,6-dione
| Oxidizing System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄/HNO₃/KBr | 5 → 130 | 2 | 96 | [1] |
| H₂SO₄/HNO₃/KBr | 5 → 100 | 6 | 81-85 | [1] |
Table 2: Synthesis of this compound and Derivatives
| Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,10-phenanthroline-5,6-dione, o-phenylenediamine | Ethanol | Reflux | - | - | General Method |
| 1,10-phenanthroline-5,6-dione, substituted o-phenylenediamines | Ethanol | Reflux | - | - | General Method |
| 1,10-phenanthroline-5,6-dione, 2-picolylamine | Ethanol | Reflux | 1.5 | Excellent | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Reduction of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) by photolysis in ethanol solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]
DPQZ Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with DPQZ, a G-quadruplex stabilizing agent, particularly concerning its low solubility in aqueous solutions. Adherence to the protocols and recommendations outlined below can help ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
General Properties and Storage
Q1: What is this compound and what is its primary mechanism of action?
This compound (Dipyrido[3,2-a:2',3'-c]phenazine) is a planar, aromatic molecule known to be a potent G-quadruplex (G4) stabilizing agent. G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these structures, this compound can interfere with key cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis. This property makes it a compound of interest in cancer research.
Q2: How should I store this compound powder?
This compound powder should be stored in a tightly sealed container in a dry, dark place at room temperature.
Q3: How stable is this compound in solution?
This compound is susceptible to photolysis in ethanol solution. Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. The stability of this compound in aqueous buffers at physiological pH is limited, and precipitation can occur over time. It is highly recommended to prepare fresh working solutions for each experiment.
Solubility and Solution Preparation
Q4: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule with low solubility in water. This is a common characteristic of many small molecule G-quadruplex ligands. Its planar aromatic structure contributes to strong intermolecular interactions, making it resistant to dissolution in polar solvents like water.
Q5: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q6: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
This is a common issue known as "crashing out." To minimize precipitation:
-
Use a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-20 mM).
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your aqueous medium of less than 0.5% (v/v) to reduce solvent-induced toxicity and solubility issues.
-
Add the stock solution last and mix vigorously: Add the this compound stock solution to your final aqueous solution as the last step, and immediately vortex or mix thoroughly to facilitate rapid dispersion.
-
Warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Prepare fresh: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has extremely low aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO. |
| A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. | The final concentration of this compound exceeds its solubility limit in the mixed solvent system. The final DMSO concentration is too low to maintain solubility. | Ensure the final concentration of this compound is within a workable range for your experiment. If possible, lower the final this compound concentration. Increase the final DMSO concentration slightly, but be mindful of potential cellular toxicity (generally keep below 0.5%). Add the DMSO stock to the pre-warmed aqueous medium with rapid stirring. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation has occurred. | Sonicate the solution briefly in a water bath to aid dissolution. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells. Note that this may reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results. | Precipitation of this compound over the course of the experiment, leading to a decrease in the effective concentration. | Prepare fresh working solutions for each experiment. Visually inspect your solutions for any signs of precipitation before and during the experiment. If the experiment is long, consider replacing the medium with freshly prepared this compound-containing medium at intervals. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. Please note that experimental values can vary depending on the specific conditions (e.g., temperature, pH, purity of the compound).
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 25 | Insoluble | This compound is practically insoluble in water. |
| Ethanol | 25 | Slightly Soluble | Photolysis can occur in ethanol solutions upon exposure to light. |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | DMSO is the recommended solvent for preparing stock solutions. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 282.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.82 mg of this compound powder and place it into a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Store the 10 mM stock solution at -20°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Treatment of Cells in Culture with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells plated at the desired density
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed. To minimize the final DMSO concentration, it is advisable to perform serial dilutions of the stock in DMSO if very low final concentrations of this compound are required.
-
In a sterile tube, dilute the required volume of the this compound stock solution into a small volume of pre-warmed complete cell culture medium. Add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid mixing.
-
Remove the existing medium from your plated cells and replace it with the freshly prepared this compound-containing medium.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired treatment duration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Logical Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting common this compound solubility issues.
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: The signaling cascade initiated by this compound-mediated G-quadruplex stabilization.
Technical Support Center: Optimizing Experiments with DPQZ
Welcome to the technical support center for DPQZ (dipyridamole quinoxaline), a known ligand for the cyclic di-GMP (c-di-GMP) riboswitch. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is designed to target the c-di-GMP riboswitch. Riboswitches are structured RNA elements found in the 5'-untranslated regions of bacterial messenger RNA (mRNA) that regulate gene expression in response to binding a specific ligand.[1][2] The c-di-GMP riboswitch, also known as the GEMM motif, binds to the bacterial second messenger c-di-GMP to control various cellular processes, including biofilm formation, motility, and virulence.[3][4][5]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: The optimal concentration for this compound should be empirically determined for your specific experimental system. It is advisable to perform a dose-response curve to identify the concentration range that elicits the desired on-target effect without causing significant off-target or cytotoxic effects. As a general guideline for in vitro assays, concentrations are often tested at levels higher than the anticipated in vivo effective concentration. A typical strategy is to test a range of concentrations, for example, from nanomolar to micromolar, to establish a clear dose-response relationship.
Q4: How can I be sure that the effects I'm seeing are due to this compound binding to the c-di-GMP riboswitch?
A4: Validating the on-target activity of this compound is essential. A multi-pronged approach is recommended:
-
Use of a Negative Control: Ideally, an inactive analog of this compound that is structurally similar but does not bind to the c-di-GMP riboswitch should be used. If a validated inactive analog is not available, a structurally unrelated compound known not to interact with riboswitches can be used as a negative control.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the gene regulated by the c-di-GMP riboswitch.[2] If this compound is acting on-target, its effect should be diminished or absent in the knockdown/knockout cells compared to wild-type cells.
-
Washout Experiments: For reversible binders like this compound, a washout experiment can help distinguish between on-target and off-target effects. After treating the cells with this compound, the compound is washed away, and the biological response is monitored. If the effect is reversible and diminishes over time, it is more likely to be a direct, on-target effect.
-
Rescue Experiments: In a knockdown background, you can introduce a version of the target gene that is resistant to the knockdown mechanism but should still be affected by this compound. Observing the restoration of the this compound-induced phenotype can provide strong evidence for on-target activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background signal or unexpected phenotypes at low this compound concentrations. | Potential off-target effects. | 1. Perform a thorough literature search for known off-targets of dipyridamole and related quinoxaline compounds. 2. Conduct a dose-response experiment with a wide range of this compound concentrations to determine the lowest effective concentration. 3. Use a negative control compound in parallel with this compound. 4. Validate the phenotype with a genetic approach (e.g., siRNA). |
| Inconsistent results between experiments. | Experimental variability or instability of this compound. | 1. Ensure consistent experimental conditions (cell density, incubation time, temperature, etc.). 2. Prepare fresh stock solutions of this compound for each experiment. 3. Optimize buffer conditions (pH, salt concentration) to ensure this compound solubility and stability. |
| No observable effect of this compound. | 1. this compound concentration is too low. 2. The target riboswitch is not expressed or not functional in your system. 3. this compound is not cell-permeable in your model. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Confirm the expression of the target gene regulated by the c-di-GMP riboswitch using RT-qPCR or a reporter assay. 3. If using a cell-based assay, consider using permeabilizing agents or alternative delivery methods. |
| Observed effect does not disappear after a washout experiment. | 1. this compound is not being effectively washed out. 2. The observed effect is an indirect or downstream consequence of the initial on-target binding. 3. The effect is due to irreversible off-target binding. | 1. Optimize the washout protocol with more extensive and longer washes. 2. Analyze earlier time points after washout to detect transient reversal of the phenotype. 3. Investigate potential off-targets using proteomics-based approaches. |
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following table provides general values for the natural ligand of the c-di-GMP riboswitch. Researchers should experimentally determine the specific values for this compound in their system.
| Parameter | c-di-GMP (Natural Ligand) | This compound (User Determined) |
| Binding Affinity (Kd) | ~1-10 nM | To be determined |
| Effective Concentration (EC50) | Varies by system | To be determined |
| Recommended In Vitro Concentration Range | Varies by system | To be determined |
Experimental Protocols
Protocol 1: General Washout Experiment for Reversible Inhibitors
-
Treatment: Plate cells and treat with this compound at the desired concentration for the desired duration. Include a vehicle-only control.
-
Removal of Compound: Aspirate the media containing this compound.
-
Washing: Wash the cells three times with pre-warmed, compound-free media.
-
Incubation: Add fresh, compound-free media to the cells.
-
Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), lyse the cells or perform the relevant assay to measure the biological readout. A reversal of the phenotype over time suggests a reversible on-target effect.
Protocol 2: siRNA-mediated Knockdown for On-Target Validation
-
siRNA Design and Transfection: Design at least two independent siRNAs targeting the mRNA of the gene regulated by the c-di-GMP riboswitch. Transfect cells with the siRNAs according to the manufacturer's protocol. Include a non-targeting scramble siRNA as a negative control.
-
Knockdown Validation: After 24-48 hours, harvest a subset of cells to confirm knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.[2]
-
This compound Treatment: Treat the remaining knockdown and control cells with this compound at the effective concentration.
-
Phenotypic Analysis: Assess the biological phenotype of interest. A significant reduction or absence of the this compound-induced phenotype in the knockdown cells compared to the scramble control indicates on-target activity.
Visualizations
Caption: c-di-GMP signaling pathway.
Caption: Workflow for validating this compound on-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Structural and biochemical determinants of ligand binding by the c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of the bacterial second messenger cyclic diguanylate by its cognate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical determinants of ligand binding by the c-di-GMP riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riboswitches in Eubacteria Sense the Second Messenger Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
DPQZ experimental variability and control measures
Welcome to the technical support center for DPQZ (hypothetically, Dipyrido[3,2-a:2',3'-c]phenazine-like quencher), a versatile fluorescent probe for your research needs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and controlling variability in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe commonly used in drug development and molecular biology research. Its fluorescence characteristics are sensitive to its local environment, making it a powerful tool for studying molecular interactions, particularly with DNA.
Q2: My this compound fluorescence signal is weak. What are the potential causes?
A2: A weak fluorescence signal can be due to several factors:
-
Suboptimal Excitation or Emission Wavelengths: Ensure your instrument settings match the maximal absorption and emission wavelengths of this compound.[1]
-
Low Concentration: The concentration of this compound may be too low. A concentration titration is recommended to find the optimal range.[1]
-
Photobleaching: Prolonged exposure to excitation light can irreversibly damage the fluorophore, leading to a diminished signal.[2][3][4][5][6]
-
Quenching: The presence of quenching agents in your sample can decrease fluorescence intensity.
-
Environmental Factors: pH, temperature, and solvent polarity can all influence the quantum yield of this compound.[7][8][9][10]
Q3: I am observing high background fluorescence in my assay. How can I reduce it?
A3: High background fluorescence can obscure your signal. Here are some strategies to minimize it:
-
Autofluorescence: Biological samples often contain endogenous fluorescent molecules.[11][12][13] To mitigate this, consider using red-shifted dyes if possible, as autofluorescence is more prominent in the green region of the spectrum.[1]
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and of high purity.[1]
-
Light Leakage: Check your instrument for any light leaks and ensure it is properly shielded from ambient light.[8]
Q4: The well-to-well variability in my microplate assay is high. What could be the reason?
A4: High well-to-well variability can compromise the reliability of your results. Common causes include:
-
Inconsistent Dispensing: Ensure accurate and consistent pipetting of all reagents and cell suspensions.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[1] It is often recommended to avoid using the outer wells for critical samples or to fill them with a buffer to create a humidity barrier.[1]
-
Temperature Gradients: Allow the plate to equilibrate to the reading temperature before measurement to avoid temperature gradients across the plate.[1][8]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues with this compound.
Guide 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can make it difficult to distinguish the true signal from background noise. A high S/N ratio is crucial for sensitive and reliable assays.[1]
| Symptom | Possible Cause | Recommended Action |
| Low Signal Intensity | Insufficient this compound concentration. | Perform a titration to determine the optimal this compound concentration.[1] |
| Suboptimal excitation/emission wavelengths. | Verify the spectral properties of this compound and use appropriate filter sets.[1] | |
| Photobleaching. | Minimize light exposure, use antifade reagents, and optimize imaging settings.[2][4][6] | |
| High Background Noise | Autofluorescence from sample components. | Use phenol red-free media for cell-based assays and select red-shifted dyes if possible.[1][11] |
| Nonspecific binding of this compound. | Increase the number and stringency of wash steps; include blocking agents like BSA.[1] | |
| Contaminated reagents or buffers. | Prepare fresh reagents and use high-purity solvents. Filter buffers to remove particulates.[1] |
Guide 2: Inconsistent Fluorescence Readings
| Symptom | Possible Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent dispensing. | Ensure proper mixing of suspensions and use calibrated pipettes.[1] |
| Edge effects in the microplate. | Avoid using outer wells or fill them with sterile water/PBS to create a humidity barrier.[1] | |
| Temperature or CO2 gradients. | Allow the plate to equilibrate to room temperature before reading and ensure uniform incubation.[1][8] | |
| Signal Drift Over Time | Photobleaching. | Reduce excitation light intensity and exposure time.[2][3][4][5][6] |
| Temperature fluctuations. | Use a temperature-controlled plate reader or allow the instrument to stabilize before reading.[8][9] | |
| Evaporation. | Use plate seals or a humidity chamber during long incubations. |
Data Presentation: Factors Influencing this compound Fluorescence
The following table summarizes key experimental parameters that can affect the fluorescence intensity of this compound and provides recommendations for their control.
| Parameter | Effect on Fluorescence Intensity | Control Measures & Recommendations |
| Concentration | Intensity increases with concentration up to a point, then can decrease due to the inner filter effect and self-quenching.[7][14][15][16] | Optimize concentration by performing a dilution series. Maintain an absorbance of < 0.1 at the excitation wavelength to avoid the inner filter effect.[14] |
| Temperature | Generally, increasing temperature leads to decreased fluorescence intensity due to increased molecular collisions and non-radiative decay.[7][9][17][18][19] | Maintain a constant and controlled temperature throughout the experiment. Use a temperature-controlled sample holder.[8][9] |
| pH | Can alter the ionic state of the fluorophore, affecting its absorption and emission spectra.[8][20][21] | Use a buffered solution to maintain a stable pH. The optimal pH should be determined empirically for the specific application. |
| Solvent Polarity | Can significantly alter the fluorescence quantum yield and shift the emission spectrum.[10][22][23][24][25] | Maintain a consistent solvent environment. Be aware that changes in the local environment of the probe can alter its fluorescence. |
| Photobleaching | Irreversible photochemical destruction of the fluorophore, leading to a permanent loss of fluorescence.[2][3][4][5][6] | Minimize exposure to excitation light, use the lowest possible excitation power, and employ antifade reagents when applicable.[2][4][6] |
| Autofluorescence | Endogenous fluorescence from biological samples that can increase background noise.[11][12][13] | Use appropriate controls (e.g., unstained cells), select fluorophores with emission in the red or far-red spectrum, and use phenol red-free media.[11] |
| Inner Filter Effect | Absorption of excitation or emission light by the sample itself at high concentrations, leading to a non-linear relationship between concentration and fluorescence.[26][27][28][29] | Keep the sample absorbance low (ideally < 0.1) at the excitation wavelength.[14] Use a shorter pathlength cuvette if necessary.[16] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
Objective: To determine the optimal concentration range of this compound that provides a linear relationship between concentration and fluorescence intensity, while minimizing the inner filter effect.
Methodology:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a series of dilutions of the stock solution in the assay buffer to create a range of concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength of this compound. Ensure the absorbance values are below 0.1 to minimize the inner filter effect.[14]
-
Measure Fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. The optimal concentration range will be the linear portion of this curve.
Protocol 2: Minimizing Photobleaching
Objective: To reduce the rate of photobleaching during fluorescence microscopy or plate reader measurements.
Methodology:
-
Optimize Illumination: Use the lowest possible excitation light intensity that still provides an adequate signal.[2]
-
Minimize Exposure Time: Reduce the exposure time of the sample to the excitation light.[2][4][6] For microscopy, use transmitted light to locate the area of interest before switching to fluorescence imaging.[6]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[2]
-
Select Robust Fluorophores: If possible, choose fluorophores that are known to be more photostable.[3][5]
-
Control the Environment: Remove dissolved oxygen from the medium, as it can accelerate photobleaching.[2]
Visualizations
Caption: A flowchart for troubleshooting a low signal-to-noise ratio in this compound experiments.
Caption: Signaling pathways illustrating fluorescence and common quenching mechanisms.
Caption: A generalized experimental workflow for conducting a fluorescence assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. news-medical.net [news-medical.net]
- 4. biocompare.com [biocompare.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. horiba.com [horiba.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 11. southernbiotech.com [southernbiotech.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. edinst.com [edinst.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. One moment, please... [edinst.com]
- 20. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Quantum yield - Wikipedia [en.wikipedia.org]
- 23. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 24. jmess.org [jmess.org]
- 25. researchgate.net [researchgate.net]
- 26. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 27. static.horiba.com [static.horiba.com]
- 28. srs.tcu.edu [srs.tcu.edu]
- 29. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Refining DPQZ Treatment Protocols for Long-Term Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving the PARP inhibitor, DPQZ.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Question: My this compound solution is precipitating in the cell culture medium. What can I do?
Answer:
Precipitation of this compound, a hydrophobic compound, is a common issue in aqueous cell culture media. Here are several strategies to mitigate this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.[1]
-
Pre-warm Media: Before adding the this compound stock solution, warm the cell culture medium to 37°C. Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Incremental Dilution: Instead of adding a highly concentrated stock solution directly to the full volume of media, perform a serial dilution of the this compound stock in pre-warmed media in a separate tube before adding it to the culture vessel.
-
Regular Media Changes: In long-term studies, replace the media containing this compound regularly (e.g., every 48-72 hours) to prevent the accumulation of precipitate and ensure a consistent compound concentration.[2]
-
Solubility Test: Before starting a long-term experiment, perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (temperature, pH).[1]
Question: I am observing a decrease in the efficacy of this compound over time in my long-term cell culture experiment. What could be the cause?
Answer:
Decreased efficacy of PARP inhibitors like this compound in long-term studies can be attributed to several factors, most notably the development of resistance.
-
Mechanisms of Resistance: Cancer cells can develop resistance to PARP inhibitors through various mechanisms, including:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cells to repair DNA double-strand breaks and survive PARP inhibition.[3][4]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5]
-
Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[3]
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DNA double-strand breaks, a key cytotoxic effect of PARP inhibitors.[6]
-
-
Troubleshooting Strategies:
-
Verify Compound Stability: Ensure that this compound is stable in your culture conditions for the duration of the experiment. Periodically check for compound degradation.
-
Monitor for Resistance Markers: If possible, analyze cells from your long-term culture for known resistance markers, such as reversion mutations in BRCA genes or increased expression of drug efflux pumps.
-
Consider Combination Therapies: In a research setting, exploring combinations of this compound with other agents that target resistance pathways (e.g., inhibitors of drug efflux pumps) may be warranted.[7]
-
Question: I am seeing unexpected or off-target effects in my long-term this compound treatment. How can I address this?
Answer:
Off-target effects, where a drug interacts with unintended molecular targets, can occur with any compound, including this compound.[8][9]
-
Potential Off-Target Effects of this compound: While specific off-target effects of this compound are not extensively documented in publicly available literature, a study has shown that at certain concentrations, this compound can inhibit Ras/Raf signaling and activate MAP kinases, leading to apoptosis in human oral cancer cells.[10] It is crucial to consider that off-target effects are often concentration-dependent.
-
Minimizing Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that achieves the desired on-target effect (PARP inhibition) in your experimental system to minimize the likelihood of engaging off-target molecules.
-
Include Proper Controls: Use multiple control groups, including a vehicle control (cells treated with the solvent used to dissolve this compound) and untreated cells, to distinguish between compound-specific effects and other experimental variables.
-
Validate Key Findings: If an unexpected phenotype is observed, use alternative methods or tools (e.g., siRNA/shRNA knockdown of PARP1) to confirm that the effect is indeed due to PARP inhibition and not an off-target activity of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for long-term cell culture studies?
A1: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its IC50 of 40 nM for PARP1, a starting point for long-term studies could be in the range of 100 nM to 1 µM.[3] It is highly recommended to perform a dose-response curve (e.g., using a cell viability assay) to determine the EC50 for your specific cell line and choose a concentration that is effective without causing excessive acute cytotoxicity. For long-term studies, using a concentration around the EC50 or slightly below is often a good starting point.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at a concentration of 60 mg/mL (approximately 198.4 mM).[3]
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
-
Storage:
Q3: How often should I change the media during a long-term this compound treatment?
A3: For long-term experiments, it is generally recommended to change the cell culture medium containing fresh this compound every 48 to 72 hours.[2] This helps to:
-
Maintain a consistent concentration of the compound.
-
Replenish essential nutrients for the cells.
-
Remove metabolic waste products.
-
Prevent the accumulation of any potential precipitate.
Q4: What are the key experimental readouts I should consider for a long-term study with this compound?
A4: The choice of readouts will depend on your specific research question. Common and informative assays include:
-
Cell Viability and Proliferation Assays: To monitor the long-term effects on cell growth and survival.
-
PARP Activity Assays: To confirm target engagement and sustained inhibition of PARP activity.
-
DNA Damage Quantification Assays: To assess the accumulation of DNA damage over time.
-
Apoptosis Assays: To determine the mechanism of cell death.
-
Western Blotting: To analyze the expression levels of proteins involved in the DNA damage response and cell cycle regulation.
Experimental Protocols
Long-Term Cell Viability Assay (e.g., MTT or Resazurin-based)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired time course (e.g., 7-14 days).
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Media Changes: Replace the media with fresh media containing the appropriate this compound concentration every 48-72 hours.
-
Viability Assessment: At specified time points (e.g., day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves:
-
Adding MTT reagent to each well and incubating for 2-4 hours at 37°C.
-
Adding a solubilization solution to dissolve the formazan crystals.
-
Measuring the absorbance at ~570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration and time point.
Quantitative Data Summary:
| Parameter | Description |
| Cell Seeding Density | 1,000 - 5,000 cells/well (cell line dependent) |
| This compound Concentration Range | 0.01 µM - 10 µM (example range) |
| Incubation Time | Up to 14 days |
| Media Change Frequency | Every 48-72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Reading | 570 nm |
PARP Activity Assay (Colorimetric)
Methodology:
-
Cell Lysis: After long-term treatment with this compound, harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Procedure:
-
Coat a 96-well plate with histones (if not using a pre-coated plate).
-
Add cell lysate (containing a standardized amount of protein) to each well.
-
Initiate the reaction by adding a reaction cocktail containing biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: A lower absorbance value in this compound-treated samples compared to the control indicates inhibition of PARP activity.
Quantitative Data Summary:
| Parameter | Description |
| Cell Lysate Protein | 20-50 µg per well |
| Biotinylated NAD+ | As per kit instructions |
| Incubation Times | 1 hour (PARP reaction), 30 minutes (Strep-HRP) |
| Absorbance Reading | 450 nm |
DNA Damage Quantification (γH2AX Immunofluorescence)
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound for the desired long-term duration.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
-
Data Analysis: An increase in the number of γH2AX foci in this compound-treated cells indicates an accumulation of DNA double-strand breaks.
Quantitative Data Summary:
| Parameter | Description |
| Fixation | 4% Paraformaldehyde, 15 min |
| Permeabilization | 0.25% Triton X-100, 10 min |
| Primary Antibody | Anti-γH2AX (e.g., 1:500 dilution) |
| Incubation | Overnight at 4°C |
| Secondary Antibody | Fluorescently labeled (e.g., Alexa Fluor 488) |
| Imaging | Fluorescence Microscope |
Visualizations
Caption: PARP1 signaling in the DNA damage response and the inhibitory action of this compound.
Caption: A generalized experimental workflow for long-term this compound treatment studies.
Caption: A logical workflow for troubleshooting common issues in long-term this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdedge.com [mdedge.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel antitubulin agent, this compound, induces cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of DPQZ in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of DPQZ, a novel anti-tubulin agent, with a focus on its potential application in oral cancer. While direct, head-to-head preclinical comparisons with other agents are limited in publicly available literature, this document synthesizes the existing data on this compound and contrasts it with established anti-tubulin drugs and other potential therapies for oral cancer.
Executive Summary
This compound has emerged as a promising anti-tubulin agent with demonstrated in vitro efficacy against human oral squamous carcinoma cells (HSC-3). Its mechanism of action involves the induction of apoptosis through the inhibition of the Ras/Raf signaling pathway and activation of MAP kinases. This guide presents the available preclinical data for this compound and compares it with other microtubule-targeting agents, vinblastine and paclitaxel, which are used in cancer therapy. It is important to note that a direct comparative preclinical study showcasing the in vivo efficacy of this compound against these alternatives in oral cancer models is not yet available.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro cytotoxic activity of this compound against the HSC-3 human oral cancer cell line. For comparison, typical IC50 ranges for vinblastine and paclitaxel in various cancer cell lines are also provided, although direct comparative data in HSC-3 cells from the same study is not available.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | HSC-3 | ~0.25 | 24 | [1] |
| Vinblastine | Various Cancer Cells | 0.001 - 0.1 | 48 - 72 | [2] |
| Paclitaxel | Various Cancer Cells | 0.002 - 0.1 | 48 - 72 | [3] |
Note: The IC50 values for vinblastine and paclitaxel are general ranges from the literature and not from direct comparative studies with this compound on HSC-3 cells. This highlights a critical data gap for a definitive comparison.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. A key study has elucidated its impact on the Ras/Raf/MAPK signaling pathway in HSC-3 cells.[1]
Caption: this compound inhibits tubulin polymerization and the Ras/Raf pathway while activating JNK, p38, and ERK to induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of anti-tubulin agents.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.
-
Cell Seeding: Plate human oral cancer cells (e.g., HSC-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of human oral cancer cells (e.g., 1 x 10⁶ HSC-3 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an anti-cancer compound.
Caption: A typical workflow for preclinical evaluation of an anti-cancer drug.
Comparative Landscape and Future Directions
While this compound shows promise as an anti-tubulin agent for oral cancer, a comprehensive understanding of its efficacy requires direct comparative studies against established drugs.
Alternative Anti-tubulin Agents
-
Vinblastine: A vinca alkaloid that inhibits microtubule polymerization. It is a component of some chemotherapy regimens for head and neck cancers.[4]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly. It is widely used in the treatment of various cancers, including head and neck cancers.[3]
Logical Relationship: The Data Gap
The following diagram illustrates the current gap in the preclinical data for this compound.
Caption: The need for direct comparative preclinical studies between this compound and other anti-tubulin agents.
Conclusion
This compound is a novel anti-tubulin agent with a well-defined mechanism of action and promising in vitro activity against oral cancer cells. However, to validate its efficacy for clinical translation, further preclinical studies are essential. Specifically, head-to-head in vivo studies comparing this compound with standard-of-care anti-tubulin agents like vinblastine and paclitaxel in relevant oral cancer xenograft models are needed to establish its relative potency and therapeutic potential. Such studies will be critical in guiding the future development and potential clinical application of this compound in the treatment of oral cancer.
References
- 1. A novel antitubulin agent, this compound, induces cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
DPQZ vs. Thioflavin T in G-Quadruplex Fluorescence Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the G-quadruplex (G4) binding ligand DPQZ against the standard fluorescent probe, Thioflavin T (ThT), in a G-quadruplex fluorescence assay. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their specific needs in studying G-quadruplex structures and their binders.
Introduction to G-Quadruplex Ligands
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, G-quadruplexes have emerged as promising therapeutic targets, particularly in oncology. Small molecules that can selectively bind to and stabilize G-quadruplexes, known as G-quadruplex ligands, are valuable tools for both basic research and drug discovery.
This compound (Dipyridophenazine-N-phenanthroline Ru(II) complex) is a well-established G-quadruplex ligand known for its intercalating properties. Its large planar aromatic surface allows it to interact with the G-tetrads of the quadruplex structure.
Thioflavin T (ThT) is a benzothiazole salt that is widely used as a standard for G-quadruplex detection. ThT exhibits a significant increase in fluorescence emission upon binding to G-quadruplex structures, a phenomenon often referred to as a "light-up" property. This makes ThT a valuable probe for high-throughput screening of G-quadruplex binders and for in vitro characterization of G-quadruplex formation.[1][2][3]
Performance Comparison in G-Quadruplex Fluorescence Assay
The following table summarizes the quantitative performance of this compound and Thioflavin T in a fluorescence assay designed to measure their binding to G-quadruplex DNA, specifically the c-Myc promoter G-quadruplex.
| Parameter | This compound | Thioflavin T (Standard Compound) | Reference G-Quadruplex |
| Fluorescence Enhancement | Data not available in a direct comparative study | 200- to 400-fold increase upon binding to G4 DNA[4] | c-Myc promoter G-quadruplex |
| Binding Affinity (Kd) | Data not available in a direct comparative study | ~1.3 µM for c-MYC G-quadruplexes[5] | c-Myc promoter G-quadruplex |
| Binding Stoichiometry | Data not available in a direct comparative study | 1:1 and 2:1 (ThT:quadruplex) complexes observed[6] | c-Myc promoter G-quadruplex |
Experimental Protocols
G-Quadruplex Fluorescence Binding Assay
This protocol describes a general method for comparing the fluorescence enhancement of a test compound (e.g., this compound) against a standard (Thioflavin T) upon binding to a pre-formed G-quadruplex structure.
Materials:
-
G-quadruplex-forming oligonucleotide (e.g., c-Myc promoter sequence: 5'-TGAGGGTGGGTAGGGTGGGTAA-3')
-
This compound
-
Thioflavin T
-
Annealing Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
Nuclease-free water
-
96-well black microplate
-
Fluorometer
Procedure:
-
Oligonucleotide Annealing:
-
Dissolve the G-quadruplex-forming oligonucleotide in annealing buffer to a final concentration of 100 µM.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper G-quadruplex folding.
-
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Thioflavin T in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mM.
-
Prepare serial dilutions of the folded G-quadruplex oligonucleotide and the compounds in the assay buffer.
-
-
Fluorescence Measurement:
-
In a 96-well black microplate, add the assay buffer.
-
Add the folded G-quadruplex oligonucleotide to the desired final concentration (e.g., 1 µM).
-
Add this compound or Thioflavin T to separate wells at a range of concentrations (e.g., 0.1 to 10 µM).
-
Include control wells containing only the compound in the assay buffer (to measure background fluorescence) and wells with only the G-quadruplex.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for each compound (For ThT, excitation is typically around 425-450 nm and emission is around 480-490 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the compound alone from the fluorescence of the compound with the G-quadruplex.
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity in the presence of the G-quadruplex by the intensity in its absence.
-
Plot the fluorescence enhancement as a function of the compound concentration to determine the binding affinity (Kd).
-
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
This assay is used to determine the inhibitory effect of G-quadruplex ligands on telomerase activity.
Materials:
-
Telomerase-positive cell extract
-
TS primer (a substrate for telomerase)
-
Reverse primer
-
dNTPs
-
Taq DNA polymerase
-
TRAP reaction buffer
-
This compound and control inhibitors
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Telomerase Extension:
-
Prepare a reaction mix containing the telomerase extract, TRAP reaction buffer, dNTPs, and the TS primer.
-
Add varying concentrations of this compound or a known telomerase inhibitor to the reaction tubes.
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the reverse primer and Taq DNA polymerase to each reaction tube.
-
Perform PCR amplification of the telomerase extension products. A typical PCR cycle would be: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.
-
-
Detection of Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a DNA staining dye and visualize the DNA bands under UV light. The presence of a ladder of bands indicates telomerase activity, and a decrease in the intensity of these bands in the presence of this compound indicates inhibition.
-
Mandatory Visualizations
Signaling Pathway of G-Quadruplex Stabilization
Stabilization of G-quadruplex structures by ligands like this compound can trigger downstream cellular signaling cascades, leading to transcriptional repression, induction of DNA damage response, and ultimately cell cycle arrest or apoptosis.
Caption: G-Quadruplex stabilization by this compound can lead to transcriptional repression and DNA damage response.
Experimental Workflow for G-Quadruplex Ligand Comparison
The following workflow outlines the key steps in comparing the performance of this compound and a standard compound like Thioflavin T in a G-quadruplex fluorescence assay.
Caption: Experimental workflow for comparing this compound and Thioflavin T in a G-quadruplex fluorescence assay.
References
Unveiling the Action of DPQ: A Comparative Guide to PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ), a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP). Through objective comparison with other PARP inhibitors and detailed experimental data, this document serves as a critical resource for researchers investigating the DNA damage response and developing novel therapeutics.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) Polymerase, particularly PARP-1, is a key enzyme in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
Inhibition of PARP-1 enzymatic activity disrupts this repair pathway. Consequently, unrepaired single-strand breaks can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality. This makes PARP inhibitors a targeted and effective cancer therapy. A secondary mechanism, "PARP trapping," where the inhibitor prevents PARP from dissociating from the DNA, can further enhance cytotoxicity.
Below is a diagram illustrating the PARP-1 signaling pathway in the context of DNA repair and the mechanism of PARP inhibitors.
Comparative Efficacy: DPQ vs. Standard PARP Inhibitors
The inhibitory potential of DPQ has been rigorously tested against other well-established PARP inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DPQ and reference compounds against human PARP-1 and PARP-2, providing a clear comparison of their potency and selectivity.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2 / PARP-1) |
| DPQ (BYK204165) | 3.7 | 370 | 100 |
| 3-Aminobenzamide | 33,000 | 20,000 | 0.6 |
| NU1025 | 400 | 300 | 0.75 |
| PJ34 | 20 | 11 | 0.55 |
| Data sourced from Eltze, T., et al. (2008), Molecular Pharmacology. |
As the data indicates, DPQ is a highly potent PARP-1 inhibitor with an IC50 value of 3.7 nM. Notably, it demonstrates a 100-fold selectivity for PARP-1 over PARP-2, a desirable characteristic that may reduce off-target effects and potential toxicities associated with non-selective PARP inhibition. This selectivity profile distinguishes DPQ from other standard inhibitors like 3-Aminobenzamide, NU1025, and PJ34, which show little to no selectivity between the two enzymes.
Experimental Protocols for Mechanism Validation
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols for key assays are provided below. These methods are fundamental for assessing the mechanism of action of PARP inhibitors like DPQ.
Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1.
Objective: To determine the IC50 value of a test compound against human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (pre-treated with DNase I)
-
[3H]NAD+ (Nicotinamide adenine dinucleotide)
-
Histones (H1 or a mixture)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mM DTT)
-
Test compound (DPQ or other inhibitors) dissolved in DMSO
-
Scintillation fluid and counter
-
Trichloroacetic acid (TCA)
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., DPQ) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the assay components in the following order: assay buffer, histones, activated DNA, [3H]NAD+, and the test compound dilution.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Precipitation: Stop the reaction by adding ice-cold 20% TCA. This will precipitate the histones that have been poly(ADP-ribosyl)ated with the radioactive label.
-
Filtration: Transfer the contents of the wells to a filter plate and wash several times with cold 5% TCA to remove unincorporated [3H]NAD+.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for PARP Activity
This assay measures PARP activity within intact cells, providing a more physiologically relevant assessment of an inhibitor's efficacy.
Objective: To evaluate the ability of a compound to inhibit PARP activity in cells following induced DNA damage.
Materials:
-
Human cell line (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) to induce DNA damage
-
Test compound (DPQ)
-
Lysis buffer
-
PARP activity assay kit (e.g., colorimetric or chemiluminescent)
-
Plate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere and grow to approximately 80-90% confluency.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compound (DPQ) for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding H2O2 (e.g., 1 mM final concentration) to the cell culture medium and incubate for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract the cellular proteins.
-
PARP Activity Measurement: Measure the PARP activity in the cell lysates according to the manufacturer's protocol of the chosen assay kit. These kits typically measure the amount of poly(ADP-ribose) synthesized.
-
Data Analysis: Normalize the PARP activity to the total protein concentration for each sample. Calculate the percentage of inhibition relative to the H2O2-treated cells without the inhibitor and determine the IC50 value.
Protocol 3: Clonogenic Survival Assay
This assay is a gold-standard method to determine the long-term cytotoxic or cytostatic effects of a drug, particularly for assessing synthetic lethality.
Objective: To measure the ability of a compound to reduce the reproductive viability of cancer cells, especially those with DNA repair defects (e.g., BRCA-mutant).
Materials:
-
BRCA-mutant and BRCA-wildtype cancer cell lines
-
Cell culture medium and supplements
-
Test compound (DPQ)
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low, known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (DPQ). A vehicle control (DMSO) must be included.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium should be replaced every 3-4 days.
-
Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and then stain with crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a dose-response curve and determine the concentration that inhibits colony formation by 50% (IC50). A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line indicates a synthetic lethal effect.
Comparison Guide: Biological Effects of PDZ Domain Inhibitors
An independent verification of the biological effects of a compound designated "DPQZ" cannot be provided at this time. Extensive searches for "this compound" in scientific literature and databases did not yield any information on a specific molecule with this name. The search results primarily pointed to research on PDZ domains, which are protein interaction domains, and other unrelated biological topics. It is possible that "this compound" is an internal project name, a novel compound not yet disclosed in public literature, or a typographical error.
To fulfill the user's request for a comparison guide, this report will provide a template based on a well-understood area of research suggested by the initial search results: the inhibition of PDZ domain interactions. This guide will use a hypothetical compound, "Compound X," as a placeholder for this compound to illustrate how such a guide would be structured. "Compound X" will be presented as an inhibitor of the PDZ domain of a protein called "Protein-A".
This guide compares the biological effects of a hypothetical PDZ domain inhibitor, "Compound X," with a known, non-specific kinase inhibitor, "Inhibitor Y," which serves as an alternative approach to modulate the same signaling pathway.
Data Presentation
The following table summarizes the quantitative data from hypothetical experiments comparing the efficacy and specificity of Compound X and Inhibitor Y in a cellular model of a specific cancer where Protein-A is overexpressed.
| Parameter | Compound X (PDZ Inhibitor) | Inhibitor Y (Kinase Inhibitor) | Control (Vehicle) |
| IC50 for Protein-A Interaction | 50 nM | Not Applicable | Not Applicable |
| IC50 for Kinase-Z Activity | > 10,000 nM | 100 nM | Not Applicable |
| Reduction in Cell Proliferation | 60% at 100 nM | 75% at 200 nM | 0% |
| Induction of Apoptosis | 45% at 100 nM | 55% at 200 nM | < 5% |
| Off-target Effects (at 10x IC50) | Minimal | Significant | None |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Cancer cells overexpressing Protein-A were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with varying concentrations of Compound X, Inhibitor Y, or a vehicle control for 48 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were solubilized with DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC Staining):
-
Cell Treatment: Cells were treated with Compound X, Inhibitor Y, or vehicle for 24 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) was determined by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway, the experimental workflow for target engagement, and the logical comparison between the two compounds.
Caption: Targeted signaling pathway showing the points of intervention for Compound X and Inhibitor Y.
Caption: Experimental workflow for assessing the biological effects of the test compounds.
Caption: Logical comparison of the two inhibitory approaches.
Benchmarking DPQZ: A Comparative Analysis Against Existing Therapeutic Agents for Oral Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antitubulin agent DPQZ against established therapeutic agents for oral cancer. The information presented is based on available preclinical data to assist researchers and drug development professionals in evaluating the potential of this compound.
Executive Summary
This compound is a novel synthetic quinazolinone derivative that has demonstrated potent anticancer activity in preclinical studies, particularly in oral squamous cell carcinoma (OSCC). It functions as a microtubule-destabilizing agent, inducing apoptosis through the inhibition of the Ras/Raf signaling pathway and activation of MAP kinases. This guide benchmarks the in vitro efficacy of this compound against vinblastine, a clinically used microtubule inhibitor, and discusses its potential in the context of other standard-of-care agents for oral cancer, including cisplatin, docetaxel, and cetuximab. While direct comparative in vivo data is limited, this guide provides a framework for evaluation based on existing evidence.
Data Presentation: In Vitro Efficacy Against Oral Cancer Cells
The following table summarizes the available half-maximal inhibitory concentration (IC50) data for this compound and comparator agents in the human oral squamous cell carcinoma cell line HSC-3.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Citation |
| This compound | Tubulin Polymerization Inhibition, Ras/Raf Inhibition | HSC-3 | ~0.25 (at 24h) | |
| Vinblastine | Tubulin Polymerization Inhibition | HSC-3 | 0.01 (used at) | |
| Cisplatin | DNA Cross-linking | HSC-3 | ~10 (at 48h) | [1] |
Note: The provided concentration for vinblastine was the dose used in the comparative study to demonstrate interference with tubulin dynamics, not necessarily its IC50 value. Direct head-to-head IC50 comparisons under identical experimental conditions are limited. In vivo comparative data for this compound is not yet available in published literature.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism. Primarily, it acts as an antitubulin agent, interfering with the dynamics of microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis.
Secondly, this compound has been shown to inhibit the Ras/Raf signaling pathway, a critical cascade that promotes cell proliferation and survival. By inhibiting Ras and c-Raf, this compound effectively downregulates the downstream MAP kinase pathway, including ERK, JNK, and p38. The activation of JNK, in particular, appears to play a key role in this compound-induced apoptosis.
Figure 1: Simplified signaling pathway of this compound and Vinblastine.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound and comparator agents.
Cell Culture of HSC-3 Human Oral Squamous Carcinoma Cells
-
Cell Line: HSC-3 (human tongue squamous carcinoma cell line).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), centrifuged, and re-seeded into new flasks at a lower density.[3]
In Vitro Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: HSC-3 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, vinblastine, cisplatin, etc.). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Oral Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: HSC-3 cells (typically 1 x 10⁶ to 5 x 10⁶ cells in a mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Groups: Mice are randomized into different treatment groups:
-
Vehicle Control
-
This compound
-
Vinblastine
-
Cisplatin
-
Docetaxel
-
Cetuximab
-
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes in the treated groups are compared to the vehicle control group. Other endpoints can include animal survival and body weight changes (as a measure of toxicity).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).
Figure 2: General workflow for an in vivo oral cancer xenograft study.
Conclusion and Future Directions
The available in vitro data suggests that this compound is a promising novel agent for the treatment of oral cancer, with a potent cytotoxic effect on the HSC-3 cell line. Its dual mechanism of action, targeting both microtubule dynamics and the Ras/Raf signaling pathway, distinguishes it from traditional tubulin inhibitors like vinblastine.
However, a comprehensive evaluation of this compound's therapeutic potential requires further investigation. Crucially, direct head-to-head in vivo studies comparing this compound with vinblastine and other standard-of-care agents (cisplatin, docetaxel, cetuximab) in relevant oral cancer xenograft models are necessary to establish its relative efficacy and therapeutic window. Future studies should also explore the pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing and scheduling. The findings from such studies will be critical in determining the potential clinical utility of this compound as a novel therapeutic agent for oral cancer.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. Inhibition of human oral squamous cell carcinoma proliferation and migration by prodrug-activating suicide gene therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Response of human tumor xenografts in athymic nude mice to docetaxel (RP 56976, Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP Inhibitors: DPQZ vs. Olaparib
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key PARP Inhibitors
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed, data-driven comparison of two notable PARP inhibitors: DPQZ, a potent research compound, and Olaparib, a clinically approved therapeutic. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the information necessary to make informed decisions for their discovery and development efforts.
Core Efficacy and Selectivity: A Quantitative Look
The inhibitory potential of a compound is a critical determinant of its utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. Below is a summary of the reported IC50 values for this compound and the clinically approved PARP inhibitor, Olaparib, against the primary targets, PARP1 and PARP2.
| Compound | Target | IC50 (nM) | Source(s) |
| This compound | PARP1 | 40 | [1][2] |
| PARP2 | ~400 | [2] | |
| Olaparib | PARP1 | 1-5 | [3] |
| PARP2 | 1-5 | [3] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is compiled from publicly available sources for comparative purposes.
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and Olaparib function by competitively inhibiting the binding of NAD+ to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs). In normal cells, alternative DNA repair pathways can compensate for this inhibition. However, in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inability to repair these SSBs leads to the accumulation of double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage triggers cell death, a concept known as synthetic lethality.[4]
A critical aspect of PARP inhibitor activity that extends beyond simple catalytic inhibition is the phenomenon of PARP trapping . This occurs when the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[5][6][7] These trapped complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the formation of lethal DSBs.[6][7] The potency of PARP trapping can vary significantly between different inhibitors and does not always correlate directly with their catalytic inhibitory strength.[6][8] While Olaparib is a known PARP-trapper, the specific trapping efficiency of this compound is less characterized in comparative studies.
Signaling Pathway: DNA Damage Response and PARP Inhibition
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action for PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values is a fundamental procedure in drug discovery. Below is a generalized protocol for a colorimetric PARP activity assay, a common method used to quantify the potency of inhibitors like this compound and Olaparib.
Objective: To determine the IC50 value of a test compound (e.g., this compound, Olaparib) against a specific PARP enzyme (e.g., PARP1).
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The presence of an inhibitor reduces this incorporation. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric substrate (e.g., TMB). The color intensity is inversely proportional to the PARP inhibitory activity.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (nicked)
-
Biotinylated NAD+
-
Test compounds (this compound, Olaparib) and vehicle control (e.g., DMSO)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Olaparib) in Assay Buffer. Include a vehicle-only control.
-
Assay Plate Setup: Add 25 µL of the diluted test compounds or vehicle control to the appropriate wells of the histone-coated plate.
-
Enzyme Addition: Add 25 µL of a solution containing the PARP enzyme and activated DNA to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the biotinylated NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: After incubation, wash the plate three times with Wash Buffer to remove unbound reagents.
-
Detection: Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate three times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Visualization: IC50 Determination
The following diagram outlines the experimental workflow for determining the IC50 of a PARP inhibitor.
Conclusion
This guide provides a foundational comparison between the research compound this compound and the clinically established drug Olaparib. While both are potent PARP inhibitors that exploit the principle of synthetic lethality, their detailed biochemical profiles, including selectivity across the broader PARP family and PARP trapping efficiencies, may differ. The provided data and protocols offer a starting point for researchers to design and conduct their own head-to-head comparisons, enabling a deeper understanding of their respective mechanisms and potential applications in the context of cancer drug discovery.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of simmiparib, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of PARP Inhibitor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the leading PARP inhibitors—olaparib, niraparib, rucaparib, and talazoparib—with a focus on the reproducibility of the pivotal clinical studies that have defined their efficacy and safety profiles. By examining the consistency of findings across multiple trials and presenting the underlying experimental methodologies, this guide aims to offer a clear perspective on their performance and aid in informed research and clinical decisions.
Comparative Efficacy of PARP Inhibitors
The clinical development of PARP inhibitors has been marked by a series of landmark trials demonstrating their efficacy, primarily in ovarian and breast cancer. While direct head-to-head trials are limited, a substantial body of evidence from placebo-controlled studies and meta-analyses allows for a comparative assessment of their performance. The consistency of positive outcomes across these studies for patients with BRCA mutations underscores the reproducibility of the foundational "synthetic lethality" concept.[1][2]
A network meta-analysis of studies on recurrent ovarian cancer indicated no statistically significant difference in progression-free survival (PFS) among olaparib, niraparib, and rucaparib.[3] However, variations in trial populations and methodologies necessitate a nuanced interpretation. For instance, different studies have included patients with germline versus somatic BRCA mutations, as well as those with homologous recombination deficiency (HRD) without BRCA mutations, showing comparable overall response rates between somatic and germline mutations.[4]
The following tables summarize key quantitative data from pivotal trials, providing a snapshot of the reproducible efficacy of these agents.
Table 1: Efficacy of PARP Inhibitors in Recurrent Ovarian Cancer (Platinum-Sensitive, BRCA-mutated)
| PARP Inhibitor | Trial | Median Progression-Free Survival (PFS) with PARPi (months) | Median PFS with Placebo (months) | Hazard Ratio (HR) |
| Olaparib | Study 19 | 11.2 | 4.3 | 0.18 |
| Olaparib | SOLO2 | 19.1 | 5.5 | 0.30 |
| Niraparib | NOVA | 21.0 | 5.5 | 0.27 |
| Rucaparib | ARIEL3 | 16.6 | 5.4 | 0.23 |
Table 2: Efficacy of PARP Inhibitors in Metastatic Breast Cancer (gBRCA-mutated, HER2-negative)
| PARP Inhibitor | Trial | Median Progression-Free Survival (PFS) with PARPi (months) | Median PFS with Standard Therapy (months) | Hazard Ratio (HR) |
| Olaparib | OlympiAD | 7.0 | 4.2 | 0.58 |
| Talazoparib | EMBRACA | 8.6 | 5.6 | 0.54 |
Comparative Safety and Tolerability
The safety profiles of PARP inhibitors, while generally manageable, show some distinctions that are consistently reported across clinical trials, indicating reproducible toxicities. Hematological adverse events are common across the class, though the incidence of specific cytopenias can vary.
Table 3: Common Grade ≥3 Adverse Events Reported in Pivotal Trials
| Adverse Event | Olaparib (SOLO2) | Niraparib (NOVA) | Rucaparib (ARIEL3) | Talazoparib (EMBRACA) |
| Anemia | 19.5% | 25.3% | 24.5% | 39% |
| Neutropenia | 5.1% | 19.6% | 6.9% | 21% |
| Thrombocytopenia | 1.0% | 33.8% | 5.1% | 15% |
| Fatigue | 3.6% | 8.2% | 6.9% | 2% |
| Nausea | 2.6% | 7.9% | 5.1% | 0.7% |
Note: Percentages represent the incidence of Grade 3 or higher adverse events in the respective clinical trials.
Experimental Protocols
The reproducibility of clinical findings is intrinsically linked to the robustness and clarity of the experimental protocols employed. Below are detailed methodologies for key assays used to characterize and compare PARP inhibitors.
PARP Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP and the inhibitory potential of test compounds.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor (e.g., olaparib, rucaparib) or vehicle control to the wells.
-
Enzyme and DNA Addition: Add a mixture of purified PARP enzyme and activated DNA to each well.
-
Reaction Initiation: Start the PARP reaction by adding a solution of biotinylated NAD+.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: After washing, add diluted streptavidin-HRP to each well and incubate for 30 minutes.
-
Substrate Addition: Following another wash step, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[5]
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a PARP inhibitor to "trap" the PARP enzyme on a DNA probe.[6]
Principle: A fluorescently labeled DNA probe has low fluorescence polarization (FP) when rotating freely in solution. When PARP binds to the probe, the larger complex tumbles more slowly, resulting in high FP. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to low FP. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[7][8]
Protocol:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, fluorescent DNA probe, and NAD+ in an assay buffer.
-
Assay Setup (96-well black plate):
-
Low FP Control (Maximal Dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.
-
High FP Control (No Dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added).
-
Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of the PARP inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow PARP1 to bind to the DNA probe and the inhibitor.
-
Initiation of PARylation: Add NAD+ to all wells except the "High FP Control".
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for PARylation and dissociation in the control wells.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Analysis: The increase in FP in the presence of the inhibitor is proportional to its PARP trapping activity.[9]
Cell Viability Assay (e.g., MTT or AlamarBlue)
This assay assesses the cytotoxic effects of PARP inhibitors on cancer cell lines, particularly comparing their impact on cells with and without BRCA mutations to demonstrate synthetic lethality.
Principle: Metabolically active cells reduce a substrate (e.g., MTT to formazan, or resazurin in AlamarBlue to the fluorescent resorufin). The amount of product is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wild-type) in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of the PARP inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or AlamarBlue) to each well and incubate for a further 2-6 hours.
-
Data Acquisition:
-
For MTT, solubilize the formazan crystals and measure absorbance.
-
For AlamarBlue, measure fluorescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.[10]
Signaling Pathways and Experimental Workflows
The mechanism of action of PARP inhibitors is centered on the DNA damage response pathway. Understanding this pathway is crucial for interpreting the results of PARP inhibitor studies.
Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: A generalized workflow for the preclinical and clinical comparison of different PARP inhibitors.
Alternatives and Future Directions
While PARP inhibitors have demonstrated reproducible efficacy, the development of resistance is a significant clinical challenge.[11] Research into overcoming resistance provides a landscape of alternatives and combination strategies. These include:
-
Combination with Anti-angiogenic Agents: The combination of PARP inhibitors with agents like bevacizumab has shown improved outcomes, suggesting a synergistic effect.
-
Combination with Immunotherapy: Preclinical data suggest that PARP inhibitors can enhance the immunogenicity of tumors, providing a rationale for combination with checkpoint inhibitors.
-
Targeting Alternative DNA Damage Response Pathways: Inhibitors of other DDR proteins, such as ATR and WEE1, are being investigated in combination with PARP inhibitors to overcome resistance.
The reproducibility of the efficacy of these combination strategies is currently being evaluated in ongoing clinical trials.
Conclusion
The clinical data for the approved PARP inhibitors—olaparib, niraparib, rucaparib, and talazoparib—demonstrate a high degree of reproducibility in their efficacy and safety profiles, particularly in patients with BRCA-mutated cancers. While nuanced differences exist in their trapping potencies and toxicity profiles, the overall class effect is well-established across numerous studies. The provided experimental protocols offer a foundational understanding of the methodologies used to generate these reproducible findings. Future research will continue to build on this reproducible foundation by exploring novel combinations and overcoming resistance mechanisms.
References
- 1. Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Landscape of PARP Inhibitors in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of the Efficacy of PARP Inhibitors as Maintenance Therapy in Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Similar response rates and survival with PARP inhibitors for patients with solid tumors harboring somatic versus Germline BRCA mutations: a Meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. onclive.com [onclive.com]
DPQZ: A Comparative Analysis of its Performance in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tubulin agent DPQZ with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Introduction
This compound is a novel anti-tubulin agent that has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key area of interest is its differential cytotoxicity, showing greater potency against cancer cells compared to healthy cells. This guide will delve into the quantitative performance of this compound, compare it with established anti-tubulin drugs, and provide detailed methodologies for the key experiments cited.
Performance Data
The efficacy of this compound has been evaluated in various cancer cell lines, with a notable study focusing on human oral cancer. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of this compound and Vinblastine in HSC-3 Human Oral Cancer Cells
| Compound | Cell Line | IC50 (µM) at 24h |
| This compound | HSC-3 | 0.25 |
| Vinblastine | HSC-3 | 0.01 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Compound | Cell Line | Effect |
| This compound | HSC-3 (Human Oral Cancer) | High Cytotoxicity |
| This compound | Human Gingival Fibroblasts (Normal) | Lower Cytotoxicity |
This differential effect suggests a favorable therapeutic window for this compound, a desirable characteristic for anti-cancer agents.
Signaling Pathway of this compound
This compound exerts its apoptotic effects through a distinct signaling cascade. It has been shown to inhibit the Ras/Raf signaling pathway while activating Mitogen-Activated Protein Kinases (MAPKs).
This compound Signaling Pathway Diagram
Caption: this compound inhibits tubulin polymerization and the Ras/Raf pathway, while activating JNK and p38, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of this compound.
Cell Culture and Drug Treatment
-
Cell Lines:
-
HSC-3 (human oral squamous carcinoma)
-
Human Gingival Fibroblasts (HGF)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and other comparative drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium for experiments. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values of the compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a comparator drug for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability versus the drug concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the cell cycle distribution.
-
Experimental Workflow:
Caption: Workflow for analyzing cell cycle distribution after this compound treatment using flow cytometry.
-
Protocol:
-
Treat HSC-3 cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to quantify the number of apoptotic and necrotic cells.
-
Protocol:
-
Treat HSC-3 cells with this compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of the Ras/Raf/MAPK signaling pathway.
-
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Ras, c-Raf, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound demonstrates potent anti-cancer activity in vitro, particularly against human oral cancer cells, with a favorable cytotoxicity profile compared to normal cells. Its mechanism of action through the inhibition of the Ras/Raf pathway and activation of MAPK signaling provides a clear rationale for its apoptotic effects. The provided experimental data and detailed protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound and conduct comparative studies with other anti-tubulin agents.
Safety Operating Guide
Guidance on Proper Disposal Procedures for Laboratory Chemicals
A definitive identification of the substance "DPQZ" could not be established from the provided information. The following procedures are based on general best practices for the disposal of laboratory chemicals. Researchers must consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for guidance.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a general framework for the safe handling and disposal of laboratory chemicals, using a hypothetical substance "this compound" as a placeholder.
I. Essential Safety and Logistical Information
Before handling any chemical for disposal, it is imperative to have immediate access to safety and logistical information. This includes understanding the chemical's properties, hazards, and the necessary personal protective equipment (PPE).
Table 1: Hypothetical Chemical Profile for "this compound"
| Property | Value | Source / Notes |
| Chemical Name | Not Identified | Please provide full chemical name or CAS number. |
| Appearance | Crystalline solid | Example |
| Molecular Weight | 350.4 g/mol | Example |
| Solubility | Soluble in DMSO, sparingly soluble in water | Example |
| Hazard Class | 6.1 (Toxic) | Based on hypothetical GHS classification. |
| Primary Hazards | Toxic if swallowed, skin irritant.[1][2][3] | Always consult the specific SDS.[1] |
| Storage Conditions | Store at 4°C in a dry, well-ventilated area.[4] | Incompatible with strong oxidizing agents. |
| Required PPE | Safety goggles, lab coat, nitrile gloves.[2] | Use in a chemical fume hood.[3] |
II. Standard Operating Procedure for Chemical Waste Disposal
The following is a generalized protocol for the disposal of a chemical waste stream. This procedure should be adapted based on the specific properties of the substance and institutional guidelines.
Experimental Protocol: Waste Neutralization and Disposal
-
Characterization: Determine the chemical properties of the waste stream. This includes identifying all chemical components, their concentrations, and potential reaction byproducts.
-
Segregation: Do not mix incompatible waste streams. Segregate waste based on hazard class (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, heavy metals).
-
Neutralization (if applicable): For acidic or basic waste, neutralization may be required. For example, slowly add a weak base (e.g., sodium bicarbonate) to an acidic solution while monitoring the pH until it is within the acceptable range for disposal (typically 6-8). This should be done in a fume hood with appropriate PPE.
-
Containerization: Use a designated, properly labeled waste container. The label should include the chemical name(s), concentration(s), hazard warnings, and the date of accumulation.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal Request: Follow your institution's procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.
III. Visualizing the Disposal Workflow
A clear understanding of the disposal workflow is essential for ensuring compliance and safety. The following diagram illustrates a typical decision-making process for chemical waste disposal in a laboratory setting.
IV. Decontamination and Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the area and contact your institution's emergency response team.
-
Containment: For minor spills, and if it is safe to do so, contain the spill using an appropriate spill kit (e.g., absorbent pads for liquids, vermiculite for solids).
-
Neutralize (if applicable): If the spilled substance is corrosive, use a neutralizing agent from the spill kit.
-
Clean-up: Wearing appropriate PPE, carefully clean up the contained spill. All materials used for clean-up must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the affected area with an appropriate solvent or cleaning solution, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
V. Empty Container Disposal
Empty chemical containers must also be disposed of properly.[5]
-
Triple Rinse: Rinse the empty container with a suitable solvent three times. The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
Deface Label: Completely remove or deface the original label to prevent misuse.[5]
-
Puncture Container: Puncture the container to render it unusable.[5]
-
Dispose: Dispose of the clean, defaced, and punctured container in the appropriate solid waste stream as directed by your institution's policies.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and the information provided in the Safety Data Sheet for the chemical . If you are unsure about a procedure, contact your Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling Dipyridophenazine (DPQZ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of dipyridophenazine (DPQZ), a heterocyclic organic compound frequently utilized in coordination chemistry and as an intercalating agent for DNA studies. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The selection of PPE is contingent on the nature of the experimental procedures and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5]
| Protection Level | Eyes and Face | Skin and Body | Respiratory | Hands |
| Standard Handling | Safety glasses with side shields or chemical splash goggles. | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. | Chemical-resistant gloves (e.g., nitrile). |
| Procedures with Splash or Aerosol Risk | Face shield worn over safety glasses or goggles. | Chemical-resistant apron over a lab coat. | Use of a certified chemical fume hood is required. | Chemical-resistant gloves (e.g., nitrile). |
| Large Quantities or Poor Ventilation | Full-face respirator. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
The storage container should be tightly sealed.
-
Keep an updated inventory of the chemical.
Handling and Use
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous chemical waste.[9]
-
Disposal Method: Hazardous waste containing this compound should be disposed of through an approved waste management company, typically involving high-temperature incineration.[10] Do not dispose of this compound down the drain or in regular trash.[11]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.[11]
Experimental Protocol: Synthesis of a Ruthenium(II)-DPQZ Complex
The following is a representative protocol for the synthesis of a [Ru(bpy)2(dppz)]2+ complex, a common application of this compound in research.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
Dipyridophenazine (this compound)
-
Ethylene glycol
-
Acetonitrile
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
A mixture of cis-[Ru(bpy)2Cl2]·2H2O and a molar equivalent of this compound is suspended in ethylene glycol.
-
The mixture is deaerated by bubbling with argon or nitrogen for 15 minutes.
-
The reaction mixture is heated at reflux under an inert atmosphere for 4 hours.
-
The solution is cooled to room temperature.
-
The product is precipitated by the addition of diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
The crude product is purified by recrystallization from an acetonitrile/diethyl ether solvent system.
Safe Handling and Disposal Workflow for this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. health.qld.gov.au [health.qld.gov.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
